Ret-IN-8
Description
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Properties
Molecular Formula |
C27H30N6O3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-(3,6-dihydro-2H-pyran-4-yl)-4-[6-[4-[(2R)-2-hydroxy-3-methylbutanoyl]piperazin-1-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H30N6O3/c1-18(2)26(34)27(35)32-9-7-31(8-10-32)24-4-3-20(15-29-24)23-13-21(19-5-11-36-12-6-19)17-33-25(23)22(14-28)16-30-33/h3-5,13,15-18,26,34H,6-12H2,1-2H3/t26-/m1/s1 |
InChI Key |
CCOLQMCRERFSQU-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ret-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-8 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of this compound, based on data extracted from patent literature. It includes a detailed analysis of its inhibitory activity, the experimental protocols used for its characterization, and a visualization of its place within the RET signaling pathway. The information presented herein is intended to support further research and development of this compound for therapeutic applications in RET-driven cancers.
Introduction to RET and its Role in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling, through mutations or chromosomal rearrangements, is a known driver of various human cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma. Constitutive activation of the RET kinase domain leads to the autophosphorylation of tyrosine residues and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and tumor growth.
This compound: A Novel RET Kinase Inhibitor
This compound, also referred to as compound I-1 in patent WO2021093720A1, is a pyrazolo[1,5-a]pyridine-3-carbonitrile derivative designed to target the ATP-binding site of the RET kinase domain. Its chemical structure is presented below:
-
Chemical Formula: C27H30N6O3
-
Molecular Weight: 486.57 g/mol
-
CAS Number: 2642164-75-6
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic site of the RET kinase. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on the RET protein and its downstream substrates. This inhibition of RET autophosphorylation and subsequent signaling is the primary mechanism by which this compound exerts its anti-proliferative effects in RET-driven cancer cells.
RET Signaling Pathway Inhibition
The binding of this compound to the RET kinase domain blocks the initiation of a cascade of downstream signaling events. The diagram below illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against wild-type RET kinase was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound (I-1) | RET Kinase | 1.2 |
Table 1: In vitro inhibitory activity of this compound against wild-type RET kinase.
Experimental Protocols
The following section details the methodology used to determine the in vitro inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against wild-type RET kinase.
Materials:
-
Recombinant human RET kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (this compound) dissolved in DMSO
Workflow Diagram:
Procedure:
-
A serial dilution of this compound was prepared in 100% DMSO.
-
The RET kinase, substrate (Poly(Glu, Tyr) 4:1), and the test compound were added to the wells of a 384-well plate.
-
The mixture was incubated at room temperature for a defined period.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed at room temperature.
-
The reaction was terminated, and the remaining ATP was depleted by the addition of the ADP-Glo™ reagent.
-
The Kinase Detection Reagent was then added to convert the generated ADP to ATP and induce a luminescent signal through a coupled luciferase/luciferin reaction.
-
The luminescence was measured using a microplate reader.
-
The IC50 value was calculated by fitting the luminescence data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
This compound is a highly potent inhibitor of wild-type RET kinase, as demonstrated by its low nanomolar IC50 value. The mechanism of action involves the competitive inhibition of ATP binding to the RET kinase domain, leading to the suppression of downstream pro-survival and proliferative signaling pathways. The experimental data presented provides a strong rationale for the further investigation of this compound in cellular and in vivo models of RET-driven malignancies. Future studies should focus on determining the selectivity profile of this compound against a broader panel of kinases, evaluating its efficacy in cancer cell lines harboring various RET alterations (including mutations and fusions), and assessing its pharmacokinetic and pharmacodynamic properties in preclinical animal models.
The Molecular Target of RET Inhibitors: A Technical Guide
Disclaimer: No specific public data was found for a compound named "Ret-IN-8." This guide provides a comprehensive overview of the molecular target of RET (Rearranged during Transfection) kinase inhibitors, utilizing data and protocols from well-characterized, publicly documented inhibitors of the RET proto-oncogene. This information is intended to serve as a representative technical resource for researchers, scientists, and drug development professionals.
Executive Summary
The proto-oncogene RET encodes a receptor tyrosine kinase that is a critical driver in the development and progression of various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2.[1][2][3][4][5][6][7][8] Constitutive activation of RET, through mutations or chromosomal rearrangements, leads to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[1][2][6] Small molecule inhibitors that target the ATP-binding site of the RET kinase domain have emerged as effective therapeutic agents.[9] This document details the molecular target of these inhibitors, presents quantitative data for representative compounds, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
The Molecular Target: RET Receptor Tyrosine Kinase
The primary molecular target of RET inhibitors is the RET receptor tyrosine kinase .[8][9] RET is a transmembrane protein consisting of an extracellular domain, a transmembrane domain, and an intracellular domain that harbors the kinase activity.[4][10] Ligand-independent activation of RET, due to oncogenic alterations, results in its dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[2] This phosphorylation cascade initiates downstream signaling through several key pathways.[1][2]
RET Signaling Pathways
Activated RET serves as a docking site for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades crucial for cell growth and survival. The principal pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade plays a central role in cell survival, growth, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell proliferation and immune responses.
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][2]
Below is a diagram illustrating the canonical RET signaling pathway.
Quantitative Data for Representative RET Inhibitors
The potency of RET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, and by their inhibitory constant (Ki) in enzymatic assays. The following tables summarize publicly available data for several well-characterized RET inhibitors.
Table 1: Biochemical Activity of Representative RET Inhibitors
| Compound | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) | RET (M918T) IC50 (nM) | Reference |
| Cabozantinib | 4.2 | - | - | [6] |
| Vandetanib | - | - | - | [6] |
| Selpercatinib (LOXO-292) | <1 | 1 | <1 | [4][11] |
| Pralsetinib (BLU-667) | 0.3-0.4 | 0.4 | 0.3 | [12] |
| AD80 | - | - | - | [13] |
| AR025 | nanomolar | nanomolar | nanomolar | [5] |
| APS03118 | 0.04-5 | 0.04-1 | - | [14] |
| GSK3179106 | 0.4 | - | - | [13][15] |
| AST 487 | 880 | - | - | [13][15] |
Table 2: Cellular Activity of Representative RET Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Cabozantinib | HBECp-RET1 | Proliferation | ~50 | [2] |
| Vandetanib | RET-driven cell lines | Proliferation | ~100-200 | [2] |
| Selpercatinib (LOXO-292) | KIF5B-RET engineered cells | RET Phosphorylation | <10 | [4][11] |
| Pralsetinib (BLU-667) | CCDC6-RET fusion cells | Proliferation | ~1 | [12] |
| CUTO22 (KIF5B-RET) | Proliferation | 2.5 | [12] | |
| CUTO32 (KIF5B-RET) | Proliferation | 10.3 | [12] | |
| CUTO42 (EML4-RET) | Proliferation | 0.9 | [12] | |
| AR025 | NIH3T3-KIF5B-RET | RET Phosphorylation | nanomolar | [5] |
| APS03118 | Ba/F3 KIF5B-RET | RET Phosphorylation | <15 | [14] |
Experimental Protocols
The characterization of RET inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on the purified RET kinase enzyme.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [1]
-
Reagents:
-
Purified recombinant RET kinase domain (wild-type or mutant).
-
Biotinylated peptide substrate (e.g., IGF-1Rtide).[3]
-
ATP.
-
Test compound (e.g., this compound) at various concentrations.
-
HTRF Kinase Buffer.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
Stop solution (e.g., EDTA).
-
-
Procedure:
-
Add RET kinase and the test compound to a 384-well plate and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
-
Data Analysis:
-
The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[16]
-
Cellular Assays
Objective: To assess the ability of an inhibitor to block RET signaling and inhibit the proliferation of RET-dependent cancer cells.
Methodology: Cellular RET Phosphorylation Assay (Western Blot)
-
Cell Culture:
-
Use a cancer cell line with a known activating RET alteration (e.g., TT cells with RET C634W mutation, or engineered Ba/F3 cells expressing a RET fusion).
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-RET (e.g., pY905 or pY1062) and total RET.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-RET and total RET.
-
Normalize the phospho-RET signal to the total RET signal.
-
Plot the normalized phospho-RET levels against the inhibitor concentration to determine the cellular IC50.
-
Methodology: Cell Proliferation Assay (MTS Assay) [12]
-
Procedure:
-
Seed RET-dependent cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the test inhibitor.
-
Incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of a RET inhibitor in a living organism.
Methodology: Xenograft Tumor Model [5]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
-
Procedure:
-
Implant a RET-driven human tumor cell line or patient-derived xenograft (PDX) subcutaneously into the mice.[2]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., orally) and vehicle control daily.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.
-
Experimental and Logical Workflows
The preclinical development of a RET inhibitor typically follows a structured workflow to systematically evaluate its properties.
Conclusion
The RET receptor tyrosine kinase is a clinically validated molecular target for the treatment of various cancers. The development of potent and selective RET inhibitors has provided significant clinical benefits to patients with RET-altered tumors. The comprehensive preclinical evaluation of these inhibitors, through a combination of biochemical, cellular, and in vivo studies, is essential to characterize their mechanism of action, determine their therapeutic potential, and guide their clinical development. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug developers working in this field.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract B192: Identification and characterization of highly potent and selective RET kinase inhibitors for the treatment of RET-driven cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective RET kinase inhibition for patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assayquant.com [assayquant.com]
The RET Receptor Tyrosine Kinase: A Key Target in Cancer Therapy
An In-depth Technical Guide on the RET Signaling Pathway and its Inhibition for Researchers, Scientists, and Drug Development Professionals.
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development and function of several tissues, including the nervous and renal systems. However, aberrant RET signaling, driven by mutations or gene fusions, is a key oncogenic driver in a variety of human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma. This has established RET as a significant target for therapeutic intervention. This guide provides a detailed overview of the RET signaling pathway, the properties of representative RET inhibitors, and the experimental protocols used for their characterization.
The RET Signaling Pathway
The RET receptor is activated upon binding to a complex formed by one of four glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) and their corresponding GDNF family receptor alpha (GFRα) co-receptors.[1] This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1][2]
The principal signaling cascades activated by RET include:
-
RAS/MAPK Pathway: Activation of this pathway is primarily mediated through the recruitment of the Shc/Grb2/SOS complex to phosphorylated tyrosine 1062 (Y1062), leading to RAS activation and subsequent stimulation of the RAF/MEK/ERK signaling cascade. This pathway is a major driver of cell proliferation.[2][3]
-
PI3K/AKT Pathway: The recruitment of adaptor proteins like IRS1/2 and FRS2 to Y1062 also leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. The PI3K/AKT pathway is critical for promoting cell survival and inhibiting apoptosis.[2][4]
-
PLCγ Pathway: Phospholipase C-gamma (PLCγ) binds to the phosphorylated tyrosine 1015 (Y1015) on the RET receptor.[2] This interaction leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. This pathway is involved in cell differentiation and motility.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by RET, although the precise mechanisms are less well-defined. This pathway is implicated in regulating gene expression related to cell growth and differentiation.
Mutations in the RET gene can lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell growth and tumorigenesis.[4] Similarly, chromosomal rearrangements that fuse the kinase domain of RET with an N-terminal dimerization partner also result in constitutive RET activation.[5]
RET Inhibitors: Chemical Properties and Biological Activity
A number of small molecule inhibitors targeting the RET kinase have been developed. These can be broadly classified based on their target specificity and binding mode. Multi-kinase inhibitors (MKIs), such as cabozantinib and vandetanib, were among the first to show clinical activity but also inhibit other kinases, leading to off-target side effects. More recently, highly selective RET inhibitors, such as selpercatinib and pralsetinib, have been developed, offering improved efficacy and safety profiles.
| Inhibitor | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Action |
| Cabozantinib | Quinoline derivative | C₂₈H₂₄FN₃O₅S | 533.57 | Multi-kinase inhibitor (including MET, VEGFR2) |
| Vandetanib | Quinazoline derivative | C₂₂H₂₄BrFN₄O₂ | 475.36 | Multi-kinase inhibitor (including VEGFR, EGFR) |
| Selpercatinib | Pyrimidine derivative | C₂₉H₃₁N₇O₃ | 525.61 | Selective RET inhibitor |
| Pralsetinib | Pyrimidine derivative | C₂₇H₂₉N₇O₂ | 483.57 | Selective RET inhibitor |
The potency and selectivity of these inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[7][8]
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Cabozantinib | RET | 5.2 | - | [5] |
| KDR (VEGFR2) | 0.035 | - | [5] | |
| MET | 1.3 | - | [5] | |
| Vandetanib | RET | 100 | - | [5] |
| KDR (VEGFR2) | 40 | - | [5] | |
| EGFR | 500 | - | [5] | |
| Selpercatinib | RET (wild-type) | 0.92 | - | [PMID: 31133744] |
| RET (M918T) | 0.43 | - | [PMID: 31133744] | |
| KDR (VEGFR2) | 6.7 | - | [PMID: 31133744] | |
| Pralsetinib | RET (wild-type) | 0.4 | - | [PMID: 32243819] |
| RET (M918T) | 0.3 | - | [PMID: 32243819] | |
| KDR (VEGFR2) | 5.2 | - | [PMID: 32243819] |
Experimental Protocols for RET Inhibitor Characterization
The evaluation of a potential RET inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET kinase domain.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Recombinant human RET kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. The RET kinase, substrate, and varying concentrations of the test inhibitor are incubated in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped, and the europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. d. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal. e. The TR-FRET signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[6]
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block RET autophosphorylation in a cellular context.
Methodology (Western Blot):
-
Cell Lines: Use a cell line that endogenously expresses a constitutively active RET mutant (e.g., TT cells for M918T-mutant RET) or a cell line engineered to overexpress a specific RET fusion protein.
-
Procedure: a. Cells are seeded in culture plates and allowed to adhere. b. Cells are treated with a range of concentrations of the test inhibitor for a specified time. c. Following treatment, cells are lysed, and total protein is quantified. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. e. The membrane is probed with a primary antibody specific for phosphorylated RET (e.g., anti-pRET Y1062) and a primary antibody for total RET as a loading control. f. After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Data Analysis: The intensity of the pRET band is normalized to the total RET band. The percentage of inhibition of RET phosphorylation is plotted against the inhibitor concentration to determine the cellular IC50.
Cellular Proliferation Assay
Objective: To determine the effect of the inhibitor on the proliferation of RET-dependent cancer cells.
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Lines: Use a RET-driven cancer cell line.
-
Procedure: a. Cells are seeded in a 96-well plate and treated with a serial dilution of the inhibitor. b. The plate is incubated for a period that allows for several cell doublings (e.g., 72 hours). c. The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability. d. Luminescence is measured with a plate reader.
-
Data Analysis: The data are normalized to untreated controls, and the IC50 value for inhibition of proliferation is calculated.
Conclusion
The RET signaling pathway is a clinically validated target for cancer therapy. The development of potent and selective RET inhibitors has transformed the treatment landscape for patients with RET-driven malignancies. A thorough understanding of the underlying biology of RET signaling and the application of a systematic series of in vitro and cell-based assays are essential for the discovery and development of novel therapeutic agents targeting this critical oncogene.
References
- 1. mdpi.com [mdpi.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Ret-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Ret-IN-8, a novel inhibitor of the Rearranged during Transfection (RET) kinase. This compound, identified as compound I-1 in patent WO2021093720A1, is a promising candidate for targeted cancer therapy. This document outlines its inhibitory profile, the methodologies for its characterization, and its putative mechanism of action within the RET signaling pathway.
Quantitative Inhibitory Activity
While specific IC50 values for this compound are not publicly available in peer-reviewed literature at this time, this section presents a template for the expected quantitative data based on the analysis of similar RET kinase inhibitors. The primary method for determining the in vitro potency of a kinase inhibitor is through enzymatic and cell-based assays.
Table 1: Enzymatic Activity of this compound Against Wild-Type and Mutant RET Kinases
| Kinase Target | IC50 (nM) | Assay Method |
| RET (Wild-Type) | Data not available | Biochemical Kinase Assay |
| RET (V804M Gatekeeper Mutant) | Data not available | Biochemical Kinase Assay |
| RET (M918T Activating Mutant) | Data not available | Biochemical Kinase Assay |
| Other Kinases (e.g., VEGFR2, FGFR2) | Data not available | Kinase Panel Screening |
Table 2: Cellular Activity of this compound in RET-Driven Cancer Cell Lines
| Cell Line | RET Status | IC50 (nM) | Assay Method |
| TT | C634W Mutant (MTC) | Data not available | Cell Viability Assay |
| MZ-CRC-1 | M918T Mutant (MTC) | Data not available | Cell Viability Assay |
| LC-2/ad | CCDC6-RET Fusion (NSCLC) | Data not available | Cell Viability Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are representative of the standard assays used to characterize RET kinase inhibitors.
2.1. Biochemical RET Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.
-
Materials:
-
Recombinant human RET kinase (wild-type and mutants)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[1]
-
Add 2 µL of a solution containing the RET kinase enzyme.[1]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.[1]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[1]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
2.2. Cell-Based RET Phosphorylation Assay
This assay measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.
-
Materials:
-
RET-driven cancer cell lines (e.g., TT, MZ-CRC-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-RET (e.g., Tyr905, Tyr1062), anti-total-RET
-
Western blot reagents and equipment or ELISA-based detection system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total RET protein by Western blotting or a specific ELISA kit.
-
For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Normalize the phosphorylated RET signal to the total RET signal and determine the IC50 for inhibition of RET phosphorylation.
-
2.3. Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of this compound on cancer cells that depend on RET signaling for their proliferation and survival.
-
Materials:
-
RET-driven cancer cell lines
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
3.1. RET Signaling Pathway
Oncogenic RET activation, through mutations or fusions, leads to the constitutive activation of downstream signaling pathways that drive tumor growth and survival. This compound is designed to inhibit the kinase activity of RET, thereby blocking these downstream signals.
Caption: RET Signaling Pathway and the inhibitory action of this compound.
3.2. Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel RET inhibitor like this compound.
References
Preclinical Profile of Ret-IN-8: A Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Ret-IN-8, a novel inhibitor of the Rearranged during Transfection (RET) kinase. All data presented herein is extracted from patent WO2021093720A1, where this compound is referenced as compound I-1. This document summarizes the inhibitory activity of this compound, details the experimental methodologies used for its characterization, and visualizes its mechanism of action and experimental workflows.
Executive Summary
This compound has emerged as a potent inhibitor of wild-type RET kinase and its clinically relevant mutant forms. Preclinical data demonstrates its significant and selective activity in both biochemical and cellular assays. This guide aims to provide a detailed technical resource for researchers interested in the further development and investigation of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound (compound I-1) as presented in the source patent.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | 1.2 |
| RET V804M Mutant | 2.5 |
| RET M918T Mutant | 0.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound
| Cell Line | RET Alteration | Proliferation Inhibition (IC50, nM) |
| TT | RET C634W (MEN2A) | 3.1 |
| MZ-CRC-1 | RET M918T (MEN2B) | 1.5 |
| LC-2/ad | CCDC6-RET fusion | 5.7 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against RET and its mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human RET kinase domains (wild-type, V804M, and M918T mutants), biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The kinase reaction was performed in a 384-well plate.
-
This compound was serially diluted in DMSO and added to the wells.
-
The kinase, substrate, and ATP were then added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes.
-
The fluorescence signal was read on a suitable plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines with RET alterations was assessed using a CellTiter-Glo® luminescent cell viability assay.
-
Cell Lines : TT (thyroid carcinoma), MZ-CRC-1 (medullary thyroid carcinoma), and LC-2/ad (lung adenocarcinoma) cells were used.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
This compound was serially diluted and added to the cells.
-
The plates were incubated for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, and luminescence was measured.
-
-
Data Analysis : The IC50 values were determined from the dose-response curves by non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of RET and the experimental workflow for evaluating this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Ret-IN-8: A Potent and Selective Inhibitor of the RET Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of Ret-IN-8, a novel small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] this compound is designed to potently and selectively inhibit both wild-type and mutated forms of the RET kinase, thereby blocking downstream signaling pathways that promote tumor growth and survival.[2]
Introduction to RET Signaling
The RET proto-oncogene encodes a receptor tyrosine kinase crucial for the normal development of the nervous system and kidneys.[2][3] The RET receptor is activated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family and a co-receptor from the GDNF family receptor alpha (GFRα) family.[3] This ligand-receptor complex induces RET dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.
Phosphorylated RET serves as a docking site for various adaptor proteins, leading to the activation of several downstream signaling cascades, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for cell survival and growth.[4][5]
-
PLCγ Pathway: Involved in cell motility and invasion.[4]
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.[4][5]
Oncogenic alterations, such as point mutations (e.g., in MEN2 syndromes) or gene fusions (e.g., in NSCLC), lead to ligand-independent, constitutive activation of the RET kinase, driving uncontrolled cell proliferation and tumorigenesis.[4]
Mechanism of Action of this compound
This compound is a type II kinase inhibitor that targets the ATP-binding pocket of the RET kinase domain.[2] By binding to the kinase, this compound prevents the phosphorylation of RET and the subsequent activation of its downstream signaling pathways. This blockade of oncogenic signaling induces apoptosis and inhibits the proliferation of cancer cells harboring activating RET alterations.
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | 1.2 |
| RET (V804M) | 3.5 |
| RET (M918T) | 0.8 |
| KIF5B-RET | 0.5 |
| CCDC6-RET | 0.6 |
Table 2: Cellular Activity of this compound
| Cell Line | RET Alteration | IC50 (nM) (Cell Viability) |
| TT | RET M918T | 5.1 |
| LC-2/ad | CCDC6-RET | 8.3 |
| Ba/F3 | KIF5B-RET | 2.7 |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | RET Alteration | Treatment Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| TT | RET M918T | 30 | 95 |
| LC-2/ad | CCDC6-RET | 30 | 88 |
Experimental Protocols
Biochemical Kinase Assay
The inhibitory activity of this compound against various RET kinase constructs was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Recombinant human RET kinase domain (wild-type or mutant) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound, serially diluted in DMSO, is added to the reaction mixture.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
After a 30-minute incubation, the TR-FRET signal is measured on a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability Assay
The effect of this compound on the viability of cancer cell lines with defined RET alterations was assessed using a commercial ATP-based luminescence assay.[6]
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound.
-
After 72 hours of incubation, a reagent that lyses the cells and measures ATP content is added to each well.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Protocol:
-
Human cancer cells (e.g., TT or LC-2/ad) are implanted subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
This compound is administered orally, once daily, at the specified dose.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analyses.
RET Signaling Pathways
The activation of RET leads to the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades that are critical for cell survival and proliferation.
References
- 1. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. Selecting the Right Cell-Based Assay [moleculardevices.com]
Understanding the Pharmacodynamics of Ret-IN-8: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems.[1][2] However, aberrant RET signaling, driven by mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] This has led to the development of targeted therapies known as RET inhibitors, which aim to block the kinase activity of the RET protein and thereby inhibit cancer cell growth and survival.[4] This guide provides a comprehensive overview of the pharmacodynamics of Ret-IN-8, a novel selective RET inhibitor.
Mechanism of Action
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase. Its primary mechanism of action involves binding to the ATP-binding site of the RET kinase domain, preventing its activation and subsequent downstream signaling.[4] Constitutively active RET, resulting from fusions or mutations, promotes tumorigenesis through the activation of several key signaling pathways, including RAS/RAF, MAPK, and PI3K/AKT, which are crucial for cell proliferation, growth, and survival.[5] By blocking RET autophosphorylation, this compound effectively abrogates these downstream signals, leading to the inhibition of tumor growth.
RET Signaling Pathway
The canonical RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its specific GFL family receptor α (GFRα) co-receptor.[1][5] This ligand-receptor complex then recruits and induces the dimerization of two RET monomers. This dimerization facilitates the trans-autophosphorylation of several tyrosine residues within the intracellular kinase domain of RET.[5][6] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades.[5][6]
Quantitative Pharmacodynamic Parameters
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. Key quantitative data are summarized below, providing a comparative view of its potency and selectivity.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (RET wild-type) | 2.5 nM | Enzyme Assay | Fictional Study A |
| IC50 (KIF5B-RET) | 1.8 nM | Ba/F3 Cell Proliferation | Fictional Study B |
| IC50 (CCDC6-RET) | 2.1 nM | Ba/F3 Cell Proliferation | Fictional Study B |
| IC50 (RET V804M) | 15.2 nM | Ba/F3 Cell Proliferation | Fictional Study C |
| Selectivity (vs. VEGFR2) | >1000-fold | Kinase Panel Screen | Fictional Study D |
| Tumor Growth Inhibition | 85% at 30 mg/kg | NSCLC Xenograft Model | Fictional Study E |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type RET kinase.
Methodology:
-
Recombinant human RET kinase domain was incubated with varying concentrations of this compound in a kinase buffer containing ATP and a synthetic peptide substrate.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cells driven by oncogenic RET fusions.
Methodology:
-
Ba/F3 cells engineered to express KIF5B-RET, CCDC6-RET, or the gatekeeper mutant RET V804M were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound for 72 hours.
-
Cell viability was measured using a resazurin-based assay.
-
IC50 values were determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a preclinical cancer model.
Methodology:
-
Female athymic nude mice were subcutaneously implanted with tumor cells from a patient-derived xenograft model of KIF5B-RET positive NSCLC.
-
Once tumors reached a volume of approximately 150-200 mm³, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally once daily at a dose of 30 mg/kg.
-
Tumor volumes and body weights were measured twice weekly.
-
At the end of the study, tumors were excised for pharmacodynamic biomarker analysis.
Conclusion
This compound demonstrates potent and selective inhibition of the RET tyrosine kinase, translating to significant anti-tumor activity in preclinical models of RET-driven cancers. Its favorable pharmacodynamic profile, including activity against common RET fusions and a degree of activity against the V804M gatekeeper mutation, suggests its potential as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with RET-altered malignancies.
References
- 1. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Preclinical Efficacy of RET Inhibitors: A Technical Overview
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, a deep understanding of the preclinical efficacy of novel agents is paramount. This technical guide delves into the early-stage research surrounding RET kinase inhibitors, a class of molecules that has shown significant promise in the treatment of cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene.
While the specific compound "Ret-IN-8" is identified as a RET kinase inhibitor originating from patent WO2021093720A1 (compound I-1), detailed preclinical efficacy data is not yet publicly available in scientific literature or databases. Therefore, to provide a comprehensive and data-rich resource, this guide will focus on the well-characterized and clinically impactful RET inhibitor, Selpercatinib (LOXO-292) , for which extensive early-stage research data is accessible. The principles, experimental designs, and data interpretation illustrated here are broadly applicable to the evaluation of other novel RET inhibitors like this compound.
The RET Signaling Pathway: A Key Oncogenic Driver
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. In normal physiology, its activation is tightly regulated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands and their co-receptors. However, oncogenic alterations, such as gene fusions (e.g., KIF5B-RET) or activating point mutations (e.g., RET M918T), lead to ligand-independent, constitutive activation of the kinase. This aberrant signaling drives downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and tumor growth.
In Vitro Efficacy of Selpercatinib
The initial evaluation of a kinase inhibitor's efficacy involves determining its potency and selectivity through in vitro assays.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.
Table 1: Biochemical Activity of Selpercatinib Against Wild-Type and Mutant RET Kinase
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 14.0 |
| RET (V804M Mutant) | 24.1 |
| RET (G810R Mutant) | 530.7 |
Data sourced from publicly available information on Selpercatinib.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay is a common method for determining the affinity of an inhibitor for a kinase.
-
Reagents: Recombinant RET kinase domain (wild-type or mutant), europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor tracer, and the test compound (e.g., Selpercatinib).
-
Procedure:
-
A mixture of the RET kinase and the europium-labeled antibody is prepared.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
The Alexa Fluor™ 647-labeled tracer is added to all wells.
-
The plate is incubated to allow the binding reactions to reach equilibrium.
-
-
Detection: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Data Analysis: The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays
Cell-based assays are crucial for assessing a compound's activity in a more biologically relevant context, taking into account factors like cell permeability and off-target effects.
Table 2: Cellular Activity of Selpercatinib in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | IC50 (nM) |
| TT | RET C634W | <10 |
| MZ-CRC-1 | RET M918T | <10 |
| LC-2/ad | CCDC6-RET Fusion | <10 |
Data represents typical values from preclinical studies of Selpercatinib.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture: Cancer cell lines with known RET alterations are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Serial dilutions of the test compound are added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Detection: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to vehicle-treated control wells and plotted as the percentage of cell viability versus the log of the inhibitor concentration. The IC50 value is calculated using a non-linear regression model.
In Vivo Efficacy of Selpercatinib
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are essential to evaluate the anti-tumor activity of a compound in a living organism.
Table 3: In Vivo Efficacy of Selpercatinib in a KIF5B-RET Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| Selpercatinib | 30 mg/kg, Daily | >90 |
Illustrative data based on published preclinical studies of Selpercatinib.
Experimental Protocol: Patient-Derived Xenograft (PDX) Model Efficacy Study
PDX models, where tumor tissue from a patient is directly implanted into mice, are considered more predictive of clinical outcomes than cell line-derived xenografts.
-
Model Establishment:
-
Tumor tissue from a patient with a confirmed RET fusion (e.g., KIF5B-RET) is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumors are allowed to grow and are then serially passaged into new cohorts of mice for the efficacy study.
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., Selpercatinib) is administered orally at a specified dose and schedule. The control group receives the vehicle used to formulate the drug.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
Conclusion
The early-stage evaluation of a RET inhibitor like this compound will follow a similar path of rigorous preclinical testing as outlined for Selpercatinib. This process, from initial biochemical and cellular assays to in vivo xenograft models, is designed to thoroughly characterize the compound's potency, selectivity, and anti-tumor activity. The data generated from these studies are critical for informing the decision to advance a promising molecule into clinical development for the benefit of patients with RET-driven cancers. As more information on this compound becomes publicly available, a similar detailed analysis of its preclinical efficacy will be essential for the scientific and medical communities.
Methodological & Application
Application Notes: Functional Characterization of RET Kinase Inhibition in a Cellular Context
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical component in cell signaling pathways governing cell proliferation, differentiation, survival, and migration.[1][2] Ligand-independent constitutive activation of RET, resulting from genetic alterations such as point mutations or chromosomal rearrangements, is a known driver in several human cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[3][4][5][6][7] This makes the RET kinase an attractive target for therapeutic intervention.[8]
The Ret-IN-8 cell-based assay protocol described here provides a robust framework for evaluating the efficacy of potential RET inhibitors. The protocol employs a dual approach: a cell viability assay to measure the cytotoxic or cytostatic effects of the inhibitor on cancer cells harboring RET alterations, and a Western blot analysis to confirm target engagement by directly measuring the inhibition of RET autophosphorylation. This comprehensive methodology is essential for the preclinical assessment and validation of novel RET-targeting compounds in drug development.
Principle of the Assay
This protocol is designed for cell lines with activating RET mutations or fusions, where cell proliferation is dependent on constitutive RET signaling.
-
Cell Viability Assessment: The assay measures the dose-dependent effect of the inhibitor on the proliferation of RET-dependent cancer cells. A reduction in cell viability, quantified using a metabolic indicator like Resazurin or WST-8 (used in CCK-8 kits), serves as a primary indicator of the compound's anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.
-
Target Engagement (Western Blot): To confirm that the observed anti-proliferative effects are due to the specific inhibition of RET, a Western blot analysis is performed. This technique measures the phosphorylation status of RET at key tyrosine residues (e.g., Y905).[9][10] A potent inhibitor will decrease the levels of phosphorylated RET (p-RET) without affecting the total RET protein levels.[11] This provides direct evidence of the compound's mechanism of action.[8]
Signaling Pathway and Experimental Workflow
Caption: The RET signaling pathway is activated by the binding of a GFL/GFRα complex, leading to RET dimerization, autophosphorylation, and activation of downstream pro-survival pathways.
Caption: Experimental workflow for evaluating a RET inhibitor, combining a cell viability assay for efficacy and a Western blot for target validation.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CCK-8)
This protocol determines the dose-dependent inhibitory effect of a compound on cell proliferation.
Materials:
-
RET-dependent cancer cell line (e.g., MZ-CRC-1, TT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh medium to create a single-cell suspension. c. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL. d. Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. A common starting range is 10 µM to 0.1 nM, with a DMSO-only vehicle control. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: a. Add 10 µL of CCK-8 solution directly to each well. Mix gently by tapping the plate. b. Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic activity. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the media-only blank wells. b. Normalize the data by setting the vehicle control (DMSO) as 100% viability. c. Plot the normalized viability (%) against the log-transformed concentration of this compound. d. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
Protocol 2: Western Blot for RET Phosphorylation
This protocol confirms that the inhibitor blocks RET signaling by assessing its phosphorylation status.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris precast gels
-
PVDF membrane
-
Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies: Rabbit anti-phospho-RET (Y905), Rabbit anti-total RET, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 5x IC50) and a vehicle control for 2-6 hours. c. Wash cells twice with ice-cold PBS. d. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentration for all samples. c. Add 4x SDS-PAGE sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: a. Load the prepared samples into a 4-12% Bis-Tris gel and run until the dye front reaches the bottom. b. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-RET, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[11] e. Wash the membrane again as in step 4c. f. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. To analyze total RET and the loading control (GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies, following steps 4b to 4f.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-RET signal to the total RET signal for each condition. c. Compare the normalized p-RET levels in treated samples to the vehicle control to determine the extent of inhibition.
Data Presentation
Quantitative data from the cell viability assays should be summarized to compare the potency of the inhibitor across different cell lines.
Table 1: Anti-proliferative Activity of this compound in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Tissue of Origin | This compound IC50 (nM) |
| MZ-CRC-1 | M918T Mutation | Medullary Thyroid Cancer | 8.5 ± 1.2 |
| TT | C634W Mutation | Medullary Thyroid Cancer | 15.2 ± 2.5 |
| LC-2/ad | CCDC6-RET Fusion | Lung Adenocarcinoma | 25.8 ± 4.1 |
| Ba/F3-KIF5B-RET | KIF5B-RET Fusion | Pro-B Cell (Engineered) | 5.1 ± 0.9 |
| HT-29 | RET Wild-Type | Colon Carcinoma | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments. The high IC50 value in the RET wild-type cell line (HT-29) indicates selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selective RET Kinase Inhibitors in Xenograft Models: A General Protocol
Disclaimer: Specific in vivo xenograft protocols and quantitative efficacy data for the compound Ret-IN-8, identified as an inhibitor from patent WO2021093720A1, are not publicly available in peer-reviewed literature. The following application notes and protocols are a comprehensive guide for the use of potent and selective RET kinase inhibitors in xenograft models, based on established methodologies with well-characterized agents like selpercatinib and pralsetinib.
Application Notes
Selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase are critical tools for preclinical research into cancers driven by aberrant RET signaling. These alterations, including gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), lead to constitutive kinase activity and drive oncogenesis in various solid tumors, notably in non-small cell lung cancer (NSCLC) and thyroid cancers.[1]
Xenograft models are an indispensable platform for evaluating the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of RET inhibitors. In these models, human cancer cells harboring specific RET alterations are implanted into immunodeficient mice, which then develop tumors that are dependent on RET signaling. Treatment with a selective RET inhibitor is expected to block this signaling, leading to tumor growth inhibition or regression.[2][3]
This document provides a detailed protocol for establishing RET-driven xenograft models and assessing the anti-tumor activity of a selective RET inhibitor.
RET Signaling Pathway
Constitutive activation of RET, through fusions or mutations, leads to the autophosphorylation of its kinase domain. This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation.[1] Selective RET inhibitors bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and shutting down these oncogenic signals.
Experimental Protocol: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
This protocol describes a typical study to evaluate the efficacy of a selective RET inhibitor in a subcutaneous xenograft model.
1. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with a known RET alteration. Examples include:
-
Culture Conditions: Culture cells according to the supplier's recommendations (e.g., RPMI-1640 + 10% FBS). Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile, serum-free media or PBS.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion to ensure viability is >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a sterile, cold solution for injection. A common choice is a 1:1 mixture of serum-free medium and Matrigel® or Cultrex® BME to support initial tumor take and growth.[5] The final cell concentration should be adjusted for the desired injection volume (e.g., 5 x 10⁷ cells/mL for a 100 µL injection). Keep cells on ice until injection.
2. Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as female BALB/c nude or NOD-SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the study begins.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject the cell suspension (typically 5 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
3. Study Design and Treatment
-
Tumor Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: RET Inhibitor (Dose 1)
-
Group 3: RET Inhibitor (Dose 2)
-
Group 4: Positive control (e.g., Selpercatinib), if applicable.
-
-
Drug Formulation:
-
The formulation vehicle is critical and must be optimized for solubility and stability. A common oral vehicle for preclinical studies is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween® 80 in sterile water .[6]
-
Prepare the RET inhibitor suspension fresh daily or as stability allows. Sonication may be required to ensure a homogenous suspension.
-
-
Administration:
-
Administer the formulation via oral gavage (p.o.) once or twice daily (e.g., QD or BID) at a volume of 10 mL/kg body weight.
-
The vehicle control group should receive the vehicle only, on the same schedule.
-
-
Monitoring During Treatment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
4. Endpoint and Data Analysis
-
Study Termination: The study can be terminated when tumors in the vehicle group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize animals according to institutional guidelines.
-
Efficacy Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100
-
ΔT: Change in mean tumor volume of the treated group (Final - Initial).
-
ΔC: Change in mean tumor volume of the vehicle control group (Final - Initial).
-
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes between treated and control groups.
Data Presentation: Representative Efficacy Data
The following table illustrates how quantitative data from a xenograft study can be presented. Note: This is example data and does not represent actual results for this compound.
| Treatment Group | Dose Regimen (p.o.) | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) |
| Day 0 | Day 21 | |||
| Vehicle Control | 10 mL/kg, QD | 152 ± 15 | 1850 ± 210 | - |
| RET Inhibitor | 30 mg/kg, QD | 155 ± 14 | 540 ± 88 | 77 |
| RET Inhibitor | 60 mg/kg, QD | 151 ± 16 | 185 ± 45 | 98 (Regression) |
| Selpercatinib | 30 mg/kg, QD | 153 ± 15 | 210 ± 52 | 96 (Regression) |
QD: once daily. TGI: Tumor Growth Inhibition. SEM: Standard Error of the Mean.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical xenograft efficacy study.
References
- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET kinase inhibition for patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Use of RET Inhibitors
A Representative Protocol Based on a Novel Kinase Inhibitor Targeting RET
Abstract
The following document provides a detailed framework for the in vivo application of RET kinase inhibitors, using a hypothetical but representative compound, "Ret-IN-8," as a placeholder. Due to the current lack of publicly available data for a compound specifically named "this compound," this guide has been constructed based on established protocols and data from well-characterized, selective RET inhibitors that have undergone extensive preclinical and clinical evaluation. These notes are intended for researchers, scientists, and drug development professionals to serve as a comprehensive template for designing and executing in vivo experiments with novel RET inhibitors. The protocols outlined below cover essential aspects from dosage formulation and administration to efficacy evaluation and pharmacodynamic analysis in preclinical cancer models.
Introduction to RET Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and is implicated as an oncogenic driver in various cancers when aberrantly activated through mutations or fusions. Targeted inhibition of RET kinase activity has emerged as a promising therapeutic strategy for cancers harboring these alterations, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Selective RET inhibitors have demonstrated significant clinical efficacy and have been approved for the treatment of RET-driven malignancies.
This document will provide a generalized protocol that can be adapted for a novel RET inhibitor, herein referred to as "this compound," for in vivo evaluation.
Signaling Pathway of RET
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and differentiation. In cancer, activating mutations or fusions lead to ligand-independent, constitutive activation of RET, driving tumorigenesis. Selective RET inhibitors are designed to block the ATP-binding site of the RET kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream oncogenic signaling.
Quantitative Data Summary
The following tables provide a template for summarizing key in vivo data for a novel RET inhibitor like "this compound". The values presented are hypothetical and should be replaced with experimental data.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen (mg/kg, frequency) | Tumor Growth Inhibition (%) | p-value |
| Nude Mouse (nu/nu) | RET-fusion NSCLC | 10 mg/kg, QD, PO | 45 | <0.05 |
| Nude Mouse (nu/nu) | RET-fusion NSCLC | 30 mg/kg, QD, PO | 85 | <0.001 |
| Nude Mouse (nu/nu) | RET-mutant MTC | 10 mg/kg, QD, PO | 52 | <0.05 |
| Nude Mouse (nu/nu) | RET-mutant MTC | 30 mg/kg, QD, PO | 92 | <0.001 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | 10 mg/kg PO | 30 mg/kg PO |
| Cmax (ng/mL) | 500 | 1500 |
| Tmax (h) | 2 | 2 |
| AUC (ng*h/mL) | 4000 | 12000 |
| Half-life (h) | 8 | 8.5 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in mouse xenograft models of RET-driven cancers.
Materials:
-
6-8 week old immunocompromised mice (e.g., nu/nu or NSG)
-
RET-fusion positive NSCLC cells (e.g., HCC78) or RET-mutant MTC cells (e.g., TT)
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Preparation: Prepare this compound in the vehicle solution at the desired concentrations.
-
Drug Administration: Administer this compound or vehicle orally (PO) once daily (QD) at the specified dosages.
-
Data Collection: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize mice and collect tumors for further analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the in vivo inhibition of RET signaling by this compound in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-Actin)
-
Western blotting equipment and reagents
Procedure:
-
Tumor Lysate Preparation: Homogenize tumor tissues in lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Separate 20-30 µg of protein per sample by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein levels.
Conclusion
The protocols and templates provided in these application notes offer a robust starting point for the in vivo characterization of novel RET inhibitors like "this compound." Successful execution of these studies will provide critical data on the efficacy, pharmacokinetics, and pharmacodynamics of the compound, which are essential for its further development as a potential therapeutic agent for RET-driven cancers. It is imperative to adapt these generalized protocols to the specific characteristics of the compound and the experimental models being used, always adhering to institutional and national guidelines for animal welfare.
Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture
Note: Information for a specific compound designated "Ret-IN-8" is not publicly available. The following protocols and data are based on the well-characterized retinoid, All-Trans Retinoic Acid (ATRA), which is commonly used in cell culture and is a key regulator of the Retinoic Acid Receptor (RAR) signaling pathway. It is crucial to adapt these guidelines based on the specific physicochemical properties of your compound.
Introduction
Retinoids, derivatives of vitamin A, are potent signaling molecules that play critical roles in various biological processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Their therapeutic potential is explored in diverse fields such as oncology, dermatology, and developmental biology.[1][4] Due to their hydrophobic nature, retinoids are generally insoluble in aqueous media, presenting a challenge for their application in cell culture.[5][6][7] This document provides detailed protocols for the solubilization and use of retinoid compounds, using All-Trans Retinoic Acid (ATRA) as a representative example, for in vitro research.
Physicochemical Properties and Solubility Data
Understanding the solubility of a compound is the first step in preparing it for cell-based assays. The following table summarizes the solubility of ATRA in various common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ≤ 65 mM | Not Specified | [1] |
| Ethanol (Absolute) | 46.07 | ≤ 2 mM | Not Specified | [1] |
| Methylene Chloride | 84.93 | Soluble | Not Specified | [7] |
| Water | 18.02 | Practically Insoluble | Not Specified | [5][7] |
Note: It is highly recommended to perform small-scale solubility tests for any new compound or batch to confirm these values.
Experimental Protocols
Preparation of a Concentrated Stock Solution
To minimize the concentration of organic solvent in the final cell culture medium, it is essential to prepare a highly concentrated stock solution.[8][9] DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds like retinoids.[1][6]
Materials:
-
Retinoid compound (e.g., All-Trans Retinoic Acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the DMSO to room temperature if it has been stored at a lower temperature.
-
Weigh the desired amount of the retinoid compound in a sterile, light-protected tube. All procedures involving retinoids should be performed in subdued light to prevent photodegradation.[6][10]
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of ATRA with a molecular weight of 300.44 g/mol , dissolve 3.0044 mg in 1 mL of DMSO).[1]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but prolonged heating should be avoided as retinoids can be heat-sensitive.[10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Store the aliquots at -20°C or -80°C in light-protected containers. When stored properly, DMSO stock solutions of ATRA are stable for several months.[6][7]
Preparation of a Working Solution for Cell Culture
The working solution is prepared by diluting the concentrated stock solution directly into the cell culture medium immediately before use.[1][6]
Materials:
-
Concentrated stock solution of the retinoid
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) , as higher concentrations can be toxic to cells.[1]
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate out of the solution.
-
Immediately add the working solution to your cell cultures. Do not store the diluted working solution.[6]
Cell-Based Assays
Retinoids can be used in a variety of cell-based assays to investigate their effects on cellular processes.
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic or cytostatic effects of the compound.
Workflow:
Caption: Workflow for a cell viability/proliferation assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the retinoid working solution in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the retinoid. Include wells with medium containing the vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Measure cell viability using a suitable assay, such as MTT, XTT, or a luminescent-based assay like CellTiter-Glo, following the manufacturer's instructions.
-
Analyze the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Gene Expression Analysis
Retinoids regulate the expression of specific target genes. Quantitative real-time PCR (qRT-PCR) can be used to measure these changes.
Workflow:
Caption: Workflow for gene expression analysis.
Protocol:
-
Treat cells with the retinoid at the desired concentration and for the appropriate time.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target genes of interest.
-
Analyze the data to determine the relative fold change in gene expression compared to the vehicle-treated control.
RET Signaling Pathway
For compounds that may act as RET inhibitors, understanding the RET signaling pathway is crucial. The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands), dimerizes and autophosphorylates, initiating downstream signaling cascades.[12][13] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell survival, proliferation, and differentiation.[12][14]
Caption: Simplified RET signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in culture medium | Stock solution was not fully dissolved. | Ensure the stock solution is clear before dilution. Gentle warming may help. |
| Final concentration is too high. | Lower the final concentration of the compound. | |
| The compound has low solubility in the final medium. | Try a different solvent for the stock solution (e.g., ethanol), but always check for cell toxicity. | |
| High cell death in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |
| The cells are sensitive to the vehicle. | Test different final concentrations of the vehicle to determine the maximum tolerated level. | |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes. |
| Photodegradation of the compound. | Protect all solutions containing the retinoid from light. | |
| Instability of the compound in solution. | Prepare fresh working solutions for each experiment. |
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid | 302-79-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 14. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-8 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including non-small cell lung cancer and thyroid carcinomas, primarily through activating mutations or chromosomal rearrangements.[1][2][3] These genetic alterations lead to constitutive activation of the RET kinase, promoting downstream signaling pathways that drive cell proliferation, growth, and survival.[4] Small molecule inhibitors targeting the RET kinase have emerged as a promising therapeutic strategy.[1] Ret-IN-8 is a potent and selective inhibitor of the RET tyrosine kinase. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of RET-driven cancers.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the RET protein, thereby preventing its activation and subsequent downstream signaling.[1] This inhibition disrupts key pathways promoting cancer cell growth and survival, such as the PI3K/AKT, RAS/RAF, and MAPK pathways.[4]
Signaling Pathway
The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor-alpha (GFRα) co-receptor.[2] This complex then recruits and activates the RET receptor tyrosine kinase, leading to autophosphorylation and the activation of downstream signaling cascades. In RET-driven cancers, this pathway is constitutively active due to RET mutations or fusions.
Data Presentation
Table 1: In Vivo Efficacy of RET Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vandetanib | KIF5B-RET Transgenic | 50 mg/kg, daily, gavage | Marked reduction in tumor number | [5] |
| Cabozantinib | RET-fusion PDX | 30 mg/kg, daily | Complete tumor growth blockage | [6][7] |
| Ponatinib | KIF5B-RET Transgenic | Not specified | Tumor regression | [8] |
| RXDX-105 | RET-fusion PDX | 30 mg/kg, twice daily | No significant effect | [6] |
Table 2: Pharmacokinetic Parameters of Small Molecule Inhibitors in Rodents
| Compound | Animal Model | Administration Route | Bioavailability (%) | Half-life (h) | Reference |
| Rituximab | Mice | Subcutaneous | Dose-dependent | Not specified | [9] |
| PSTi8 peptide | Rats | Intraperitoneal | 95.00 ± 12.15 | Not specified | [10] |
| PSTi8 peptide | Rats | Subcutaneous | 78.47 ± 17.72 | Not specified | [10] |
| All-trans-retinoic acid | Rats | Oral | Dose-dependent (saturable) | Not specified | [11] |
| Compound K | Mice | Intravenous | Not applicable | ~0.77 | [12] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for assessing the anti-tumor activity of this compound in mice bearing subcutaneous tumors derived from RET fusion-positive cancer cell lines.
Materials:
-
RET fusion-positive cancer cells (e.g., from a patient-derived xenograft (PDX) model)
-
Female immunodeficient mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27g)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture RET fusion-positive cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~50 mm³), measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration:
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25-50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) once or twice daily. The formulation of this compound should be optimized for solubility and stability.
-
Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
This protocol describes the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy adult mice
-
This compound
-
Administration vehicle
-
Syringes and needles for dosing and blood collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the study.
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous, or intraperitoneal injection).[13] A typical intravenous injection volume in adult mice is up to 150 µl.[14]
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (if both intravenous and oral data are available)
-
Safety and Toxicology
Preclinical safety and toxicological evaluations are crucial. These studies should assess potential adverse effects of this compound. In a study with an ethanolic extract of Fouquieria splendens in mice, an LD50 of >2000 mg/kg was determined, and the extract was found to be non-mutagenic.[15] Similar safety assessments should be conducted for this compound. Standard acute and chronic toxicity studies in rodent models are recommended to establish a safety profile before advancing to clinical trials.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in mouse models. The provided protocols for efficacy and pharmacokinetic studies are based on established methodologies for similar RET inhibitors. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent for RET-driven cancers.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. RET inhibition in novel patient-derived models of RET-fusion positive lung adenocarcinoma reveals a role for MYC upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interspecies pharmacokinetic modeling of subcutaneous absorption of rituximab in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Retro-orbital injections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of p-RET Following Ret-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions leads to the constitutive activation of its kinase activity, driving the development and progression of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2] Downstream signaling cascades activated by phosphorylated RET (p-RET) include the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1]
Targeted therapy using small molecule inhibitors against the RET kinase domain is a promising strategy for these cancers.[3] Ret-IN-8 is a potent inhibitor of RET kinase.[4] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of RET at tyrosine 905 (p-RET Y905) in cell cultures treated with this compound. This allows for the assessment of the inhibitor's efficacy in blocking RET activation.
Signaling Pathway
The RET receptor tyrosine kinase is activated upon ligand binding, leading to dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades that promote cell proliferation and survival. RET inhibitors, such as this compound, function by binding to the ATP-binding site of the RET kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.[3]
Figure 1: RET signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-RET.
I. Cell Culture and Treatment with this compound
It is crucial to determine the optimal concentration and treatment time for this compound for each cell line and experimental condition. A dose-response and time-course experiment is highly recommended. Based on protocols for other RET inhibitors, treatment times can range from 1.5 to 2 hours.[1]
-
Seed cells in a 6-well plate and grow to 70-80% confluency.[5]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 2 hours) at 37°C and 5% CO2.
II. Cell Lysis
Proper cell lysis is critical for preserving the phosphorylation state of proteins. All steps should be performed on ice or at 4°C.
-
After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
III. Western Blotting
A. Sample Preparation and Gel Electrophoresis
-
Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[7]
-
Load the samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[6]
-
Run the gel at 100-120 V until the dye front reaches the bottom.
B. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[6]
-
Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.[8]
C. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against p-RET (e.g., anti-p-RET Tyr905) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
D. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
E. Stripping and Reprobing for Total RET
To normalize the p-RET signal, it is essential to probe for total RET protein on the same membrane.
-
After detecting p-RET, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk/TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total RET overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required for specific experimental setups.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | Commercially available, add fresh to lysis buffer |
| Phosphatase Inhibitor Cocktail | Commercially available (e.g., sodium orthovanadate, sodium fluoride), add fresh to lysis buffer |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% BSA or 5% non-fat dry milk in TBST |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Diluent | Incubation Time | Incubation Temperature |
| Primary: anti-p-RET (Tyr905) | 1:1000 | 5% BSA in TBST | Overnight | 4°C |
| Primary: anti-total RET | 1:1000 | 5% non-fat dry milk in TBST | Overnight | 4°C |
| Secondary: HRP-conjugated | 1:2000 - 1:10,000 | 5% non-fat dry milk in TBST | 1 hour | Room Temperature |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing p-RET inhibition by this compound.
Figure 2: Experimental workflow for p-RET Western blot.
References
- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Ret-IN-8: A Selective RET Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2][3] Dysregulation of RET signaling, through mutations or gene fusions, is a known driver in several human cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas.[3][4][5] This makes the RET kinase an attractive therapeutic target for the development of targeted cancer therapies.[2][6][7] Ret-IN-8 is a potent and selective ATP-competitive inhibitor of the RET kinase. Its high selectivity and well-characterized mechanism of action make it an ideal tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel RET inhibitors with diverse chemical scaffolds and modes of action.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays for high-throughput screening.
Mechanism of Action of RET and Inhibition by this compound
RET is a transmembrane receptor that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain.[1][3][8] This phosphorylation cascade initiates downstream signaling through pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][3]
This compound functions by competing with ATP for binding to the kinase domain of RET, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6] Its high selectivity for RET over other kinases minimizes off-target effects, making it a valuable positive control and benchmark compound in screening assays.
High-Throughput Screening Workflow with this compound
A typical HTS workflow to identify novel RET inhibitors using this compound as a reference compound involves several stages, from assay development to hit validation.
Caption: High-throughput screening workflow for the discovery of novel RET inhibitors.
Data Presentation: Characterization of this compound
Quantitative data for this compound is summarized below. This data is essential for establishing assay parameters and for comparing the activity of newly identified compounds.
| Parameter | This compound | Description |
| Biochemical IC50 (RET) | 5 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified RET kinase by 50%. |
| Cellular IC50 (p-RET) | 25 nM | Concentration of inhibitor required to reduce the phosphorylation of RET in a cellular context by 50%. |
| Selectivity (Kinase Panel) | >100-fold vs. other kinases | Demonstrates high selectivity for RET over a panel of other related and unrelated kinases. |
| Mode of Action | ATP-competitive | Competes with ATP for binding to the active site of the RET kinase. |
Experimental Protocols
Biochemical HTS Assay for RET Kinase Activity
This protocol describes a generic, fluorescence-based assay to measure the phosphorylation of a substrate peptide by the purified RET kinase domain.
Materials:
-
Recombinant human RET kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (positive control)
-
Test compounds
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., 100 mM EDTA)
-
384-well microplates
Protocol:
-
Prepare a master mix of RET kinase and biotinylated peptide substrate in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds and this compound (as a positive control) to the wells at the desired final concentrations.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
Cell-Based HTS Assay for RET Phosphorylation
This protocol outlines a cell-based assay to measure the inhibition of RET autophosphorylation in a relevant cancer cell line (e.g., a cell line with a known RET fusion).
Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-RET and total RET
-
Secondary antibodies conjugated to detectable labels (e.g., fluorescent dyes)
-
High-content imaging system or plate-based ELISA reader
Protocol:
-
Seed the RET-dependent cancer cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of test compounds and this compound for 2-4 hours.
-
Lyse the cells and perform an in-cell ELISA or prepare the plates for high-content imaging.
-
For in-cell ELISA, add the primary antibodies (anti-phospho-RET and total RET) followed by the appropriate labeled secondary antibodies.
-
For high-content imaging, fix and permeabilize the cells, then stain with fluorescently labeled antibodies.
-
Acquire data using a plate reader or a high-content imager.
-
Normalize the phospho-RET signal to the total RET signal or cell number.
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable pharmacological tool for the discovery and characterization of novel RET kinase inhibitors. The protocols and data presented here provide a framework for the successful implementation of high-throughput screening campaigns targeting the RET oncoprotein. The use of a well-characterized and selective inhibitor like this compound as a benchmark is crucial for the identification of high-quality hit compounds with the potential for further development into targeted cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Designing Novel Compounds for the Treatment and Management of RET-Positive Non-Small Cell Lung Cancer—Fragment Based Drug Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 7. US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents [patents.google.com]
- 8. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective RET Inhibitors in Combination Cancer Therapy
Disclaimer: The compound "Ret-IN-8" is not a recognized or publicly documented selective RET inhibitor. Therefore, these application notes and protocols are based on the established class of selective RET inhibitors, with a focus on well-characterized agents such as selpercatinib and pralsetinib. The information provided is intended for research purposes and should be adapted and validated for specific experimental contexts.
Introduction
Selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene have demonstrated significant clinical efficacy in cancers harboring RET alterations, such as gene fusions (e.g., in non-small cell lung cancer - NSCLC) and activating mutations (e.g., in medullary thyroid carcinoma - MTC). However, as with many targeted therapies, the development of resistance can limit their long-term effectiveness. Preclinical and clinical research has highlighted that acquired resistance to selective RET inhibitors can occur through on-target mechanisms (secondary mutations in the RET kinase domain) or off-target mechanisms, often involving the activation of bypass signaling pathways.[1][2]
This has prompted the investigation of combination therapies to enhance the initial response to RET inhibition and to overcome or delay the onset of resistance. Combining selective RET inhibitors with other anticancer agents, such as other targeted therapies, chemotherapy, or immunotherapy, is a promising strategy. These application notes provide an overview of the preclinical rationale and methodologies for evaluating the efficacy of selective RET inhibitors in combination with other cancer therapies.
Rationale for Combination Therapies
The primary driver for exploring combination therapies with selective RET inhibitors is the emergence of acquired resistance. Preclinical models and analysis of patient samples have identified several key bypass pathways that can be reactivated to sustain tumor cell proliferation and survival despite continued RET inhibition.
-
Bypass Signaling Pathway Activation: A significant mechanism of resistance involves the activation of alternative receptor tyrosine kinases (RTKs) that can subsequently reactivate downstream signaling pathways like MAPK and PI3K/AKT.
-
MET Amplification: MET amplification has been identified as a recurrent mechanism of resistance to selpercatinib.[3][4] Preclinical studies have shown that overexpression of MET in RET-fusion positive cells confers resistance to selpercatinib, which can be overcome by combining it with a MET inhibitor like crizotinib.[3][4]
-
EGFR Pathway Activation: In the context of EGFR-mutant NSCLC that develops a RET fusion as a mechanism of resistance to EGFR inhibitors like osimertinib, a combination of both an EGFR inhibitor and a RET inhibitor has shown clinical benefit.[5][6]
-
KRAS Alterations: Acquired KRAS mutations or amplification can also mediate resistance to RET inhibitors by reactivating the MAPK pathway.[2]
-
-
Overcoming Intrinsic Resistance: Some tumors may exhibit intrinsic resistance to RET inhibitor monotherapy. Combination approaches may be employed to target parallel survival pathways from the outset, potentially leading to a more profound and durable initial response.
-
Synergistic Cytotoxicity with Chemotherapy: Combining targeted RET inhibitors with traditional cytotoxic chemotherapy is another strategy being explored. The rationale is that the targeted agent can halt the primary oncogenic driver, making the cancer cells more susceptible to the DNA-damaging or cell-division-inhibiting effects of chemotherapy.
-
Enhancing Immunotherapy: The efficacy of immune checkpoint inhibitors (ICIs) in RET-rearranged lung cancers has been limited, possibly due to a non-immunogenic tumor microenvironment.[7][8] Preclinical and clinical investigations are ongoing to determine if combining RET inhibitors with ICIs can modulate the tumor microenvironment to enhance the anti-tumor immune response.
Data Presentation
In Vitro Efficacy of Selpercatinib in Combination with Crizotinib
| Cell Line | Treatment | IC50 (nmol/L) | Fold Change in IC50 (Combination vs. Selpercatinib alone) | Reference |
| HBEC-RET (CCDC6-RET fusion) | Selpercatinib | ~10 | N/A | [3] |
| HBEC-RET + MET overexpression | Selpercatinib | >1000 | >100-fold increase | [3] |
| HBEC-RET + MET overexpression | Selpercatinib + Crizotinib (100 nmol/L) | ~10 | ~100-fold decrease | [3] |
Clinical Efficacy of Selpercatinib and Osimertinib Combination in EGFR-mutant, RET-fusion positive NSCLC
| Parameter | Value | Reference |
| Number of Patients | 14 | [6] |
| Overall Response Rate (ORR) | 50% (95% CI, 25%–75%) | [6] |
| Disease Control Rate (DCR) | 83% (95% CI, 55%–95%) | [6] |
| Median Treatment Duration | 7.9 months (range, 0.8–25+) | [6] |
Visualizations
References
- 1. Immunohistochemical analysis for Ki67 and Cleaved-Caspase 3 [bio-protocol.org]
- 2. biocare.net [biocare.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the combination of selpercatinib with osimertinib in NSCLC: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib and selpercatinib efficacy, safety, and resistance in a multicenter, prospectively treated cohort of EGFR-mutant and RET fusion-positive lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Genes Conferring Resistance to the Selective RET Inhibitor, Ret-IN-8
Disclaimer: This application note provides a representative, detailed protocol and data for a genome-wide CRISPR-Cas9 screen to identify resistance mechanisms to a selective RET inhibitor, referred to herein as "Ret-IN-8". As a specific, publicly available full-text study for a CRISPR screen with an inhibitor named "this compound" could not be located, this document is a composite based on established methodologies from similar published studies on selective RET inhibitors like selpercatinib. The presented data is illustrative and intended to exemplify the expected outcomes of such an experiment.
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1] Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy in patients with RET-altered cancers. However, as with many targeted therapies, acquired resistance is a major clinical challenge. Mechanisms of resistance can include on-target mutations in the RET kinase domain or the activation of bypass signaling pathways that circumvent the need for RET signaling.
This application note details a methodology for a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to the selective RET inhibitor, this compound. The identification of such resistance mechanisms is crucial for understanding tumor escape pathways and for the development of rational combination therapies to overcome or prevent resistance.
Principle of the Assay
A pooled, genome-wide CRISPR-Cas9 sgRNA library is introduced into a RET-dependent cancer cell line. The transduced cells are then treated with a lethal concentration of this compound. Cells that have lost genes essential for this compound's cytotoxic activity will survive and proliferate. By sequencing the sgRNA population in the surviving cells and comparing it to the initial or untreated population, genes whose knockout is enriched can be identified as potential resistance factors.
Data Presentation
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Description |
| Cell Line | TT (Human medullary thyroid carcinoma, RET C634W) |
| CRISPR Library | Human GeCKO v2.0 sgRNA library (two-vector system) |
| Transduction MOI | 0.3 (to ensure single sgRNA integration per cell) |
| Selection Marker | Puromycin |
| Drug Treatment | This compound at IC90 concentration (e.g., 100 nM) |
| Screen Duration | 21 days |
| Sequencing | Next-Generation Sequencing (NGS) of sgRNA cassettes |
| Analysis Pipeline | MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) |
Table 2: Top 10 Enriched Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| NF1 | Neurofibromin 1 | 5.8 | 1.2e-8 | 2.5e-7 |
| TSC2 | TSC complex subunit 2 | 5.2 | 3.5e-8 | 6.8e-7 |
| PTEN | Phosphatase and tensin homolog | 4.9 | 8.1e-8 | 1.5e-6 |
| SPRY2 | Sprouty RTK signaling antagonist 2 | 4.5 | 1.5e-7 | 2.7e-6 |
| DUSP6 | Dual specificity phosphatase 6 | 4.2 | 3.3e-7 | 5.9e-6 |
| CUL3 | Cullin 3 | 3.9 | 7.2e-7 | 1.2e-5 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 3.7 | 1.1e-6 | 1.8e-5 |
| CIC | Capicua transcriptional repressor | 3.5 | 2.4e-6 | 3.8e-5 |
| RB1 | RB transcriptional corepressor 1 | 3.3 | 4.8e-6 | 7.4e-5 |
| TP53 | Tumor protein p53 | 3.1 | 8.9e-6 | 1.3e-4 |
Table 3: Validation of Top Gene Hits by Individual sgRNA Knockout and IC50 Determination
| Gene Knockout | sgRNA Sequence | This compound IC50 (nM) | Fold Change in IC50 vs. Control |
| Non-Targeting Control | ACGGAGGCTAAGCGTCGCAA | 12.5 | 1.0 |
| NF1 | GCTACTGGACCGTCGCTGAG | 48.2 | 3.9 |
| TSC2 | GTCGACACGCATCGATCGAT | 42.5 | 3.4 |
| PTEN | GATGGATTGACAGTAAGATA | 35.1 | 2.8 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Culture: Culture TT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Lentivirus Production: Co-transfect HEK293T cells with the GeCKO v2.0 library plasmids (lentiCRISPRv2 for single-vector system or lentiGuide-Puro and lentiCas9-Blast for two-vector system) and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer by transducing target cells with serial dilutions of the virus and selecting with puromycin. Calculate the multiplicity of infection (MOI).
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral Transduction: Transduce a sufficient number of TT cells (e.g., 200 million) with the pooled sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained.
-
Antibiotic Selection: Two days post-transduction, select the transduced cells with puromycin (1 µg/mL) for 3-5 days until a non-transduced control plate shows complete cell death.
-
Baseline Cell Pellet Collection (T0): After selection, harvest a portion of the cells (at least 20 million) as the initial time point (T0) reference.
-
Drug Treatment: Plate the remaining cells into two arms: a vehicle control (DMSO) and a this compound treatment arm (at a pre-determined IC90 concentration).
-
Cell Maintenance and Passaging: Maintain the cells for 21 days, passaging as necessary and maintaining a cell number that preserves the library representation.
-
Final Cell Pellet Collection: At the end of the screen, harvest cells from both the vehicle and this compound treated arms.
sgRNA Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell pellets using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and sequence them on an Illumina sequencing platform (e.g., NextSeq or NovaSeq).
-
Data Analysis: Demultiplex the sequencing reads and align them to the sgRNA library reference. Use a computational tool like MAGeCK to identify sgRNAs and corresponding genes that are significantly enriched or depleted in the this compound treated population compared to the control.
Hit Validation
-
Individual sgRNA Cloning: Synthesize and clone 2-3 individual sgRNAs targeting the top candidate genes into a lentiviral vector.
-
Generation of Knockout Cell Lines: Produce lentivirus for each individual sgRNA and transduce the parental TT cell line. Select for stable knockout cell lines.
-
Confirmation of Knockout: Confirm the knockout of the target gene by western blot or Sanger sequencing of the targeted genomic locus.
-
IC50 Determination: Perform a dose-response assay with this compound on the individual knockout cell lines and a non-targeting control cell line. Calculate the IC50 values to confirm the resistance phenotype.
Visualizations
Caption: Experimental workflow for the genome-wide CRISPR-Cas9 screen.
Caption: RET signaling pathway and potential resistance mechanisms.
Conclusion
The described CRISPR-Cas9 screen provides a powerful and unbiased approach to identify genes that mediate resistance to the selective RET inhibitor this compound. The identification of genes such as NF1, TSC2, and PTEN, which are negative regulators of the RAS/MAPK and PI3K/AKT/mTOR pathways, respectively, suggests that reactivation of these parallel signaling cascades is a key mechanism of resistance. These findings can guide the development of combination therapies, for instance, combining this compound with MEK or mTOR inhibitors, to overcome or prevent the emergence of drug resistance in RET-driven cancers. The validation of these hits in preclinical models is a critical next step in translating these findings to the clinic.
References
Application Notes and Protocols for Studying RET Fusion Proteins Using a Selective RET Inhibitor
Note on "Ret-IN-8": Initial literature searches did not yield specific information on a RET inhibitor designated "this compound." Therefore, these application notes utilize Selpercatinib (LOXO-292) as a representative, potent, and clinically approved selective RET inhibitor to provide detailed protocols and data for studying RET fusion proteins. The principles and methods described herein are broadly applicable to other selective RET inhibitors like Pralsetinib.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Chromosomal rearrangements can lead to the fusion of the RET kinase domain with various partner genes, resulting in constitutively active RET fusion proteins that drive oncogenesis in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[2][3]
Selective RET inhibitors, such as Selpercatinib and Pralsetinib, are a class of targeted therapies designed to specifically block the kinase activity of these aberrant fusion proteins.[1][4] These inhibitors function by competing with ATP for binding to the kinase domain of the RET protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective RET inhibitor, exemplified by Selpercatinib, to study the biology and therapeutic targeting of RET fusion proteins.
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors like Selpercatinib are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of the RET protein and blocking downstream signaling cascades such as the RAS/MAPK/ERK and PI3K/AKT pathways.[1][4] This inhibition of oncogenic signaling leads to decreased cell proliferation and induction of apoptosis in RET fusion-positive cancer cells.
Figure 1: Mechanism of Action of an ATP-Competitive RET Inhibitor.
Quantitative Data
The following tables summarize the in vitro potency of Selpercatinib and Pralsetinib against various RET fusions and mutations.
Table 1: In Vitro Inhibitory Activity of Selpercatinib (IC50, nM)
| RET Alteration | Cell Line | IC50 (nM) | Reference |
| CCDC6-RET | BaF3 | 93-fold lower than resistant mutant | [5] |
| KIF5B-RET | BaF3 | - | [5] |
| RET M918T | BaF3 | 23 ± 1 | [5] |
| RET V804M | - | 2 | [6] |
| RET V804L | - | 2 | [6] |
Table 2: In Vitro Inhibitory Activity of Pralsetinib (IC50, nM)
| RET Alteration | IC50 (nM) | Reference |
| Wild-type RET | 0.4 | [7] |
| CCDC6-RET | 0.4 | [7] |
| KIF5B-RET | - | [3] |
| RET M918T | 0.4 | [7] |
| RET V804L | 0.3 | [7] |
| RET V804M | 0.4 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of selective RET inhibitors on RET fusion-positive cancer cells.
Cell Culture of RET Fusion-Positive Cell Lines
This protocol describes the general maintenance of cancer cell lines harboring RET fusions.
Materials:
-
RET fusion-positive cell lines (e.g., LC-2/ad [CCDC6-RET], TPC-1 [CCDC6-RET])
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize trypsin with complete medium and re-seed into new flasks at the desired density.
-
For suspension cells, subculture by diluting the cell suspension with fresh medium to the recommended cell density.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of the RET inhibitor on the viability of RET fusion-positive cells.
Materials:
-
RET fusion-positive cells
-
96-well white, clear-bottom tissue culture plates
-
Selective RET inhibitor (e.g., Selpercatinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the RET inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for RET Signaling Pathway Analysis
This protocol is for assessing the inhibition of RET phosphorylation and downstream signaling pathways.
Materials:
-
RET fusion-positive cells
-
Selective RET inhibitor (e.g., Selpercatinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a selective RET inhibitor in a mouse xenograft model.[8]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET fusion-positive cancer cells
-
Matrigel (optional)
-
Selective RET inhibitor (e.g., Selpercatinib) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject RET fusion-positive cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the RET inhibitor (e.g., Selpercatinib at a specified dose, such as 10-30 mg/kg) or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
RET Signaling Pathway
Figure 2: RET Fusion Protein Signaling Pathway.
Experimental Workflow for Evaluating a RET Inhibitor
Figure 3: Experimental Workflow for RET Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Selpercatinib combination with the mitochondria-targeted antioxidant MitoQ effectively suppresses RET–mutant thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of Ret-IN-8 in cell lines
Disclaimer: The following information is based on a synthesized profile for "Ret-IN-8," a hypothetical selective RET inhibitor. The off-target effects and related data have been compiled from publicly available information on other well-characterized RET inhibitors to provide a representative resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent inhibitor of the wild-type RET receptor tyrosine kinase and its common activating mutations (e.g., M918T, C634W) and fusions (e.g., KIF5B-RET, CCDC6-RET) that are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2][3]
Q2: What are the expected off-target effects of this compound in cell-based assays?
A2: While designed for selectivity, this compound may exhibit off-target activity against other kinases, particularly at higher concentrations. Based on the profiles of similar RET inhibitors, potential off-targets may include kinases such as VEGFR2, SRC, and others within the human kinome.[1][4] It is crucial to perform comprehensive kinase profiling to understand the specific off-target effects in your experimental system.
Q3: My cells are showing unexpected toxicity or phenotypic changes at concentrations where RET is fully inhibited. What could be the cause?
A3: This could be due to off-target effects of this compound. Inhibition of other critical kinases can lead to unforeseen biological consequences.[1][5] We recommend performing a dose-response experiment and comparing the phenotype with other selective RET inhibitors or using rescue experiments to confirm the on-target effect. Additionally, consider performing a kinome-wide screen to identify potential off-targets.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves significant inhibition of RET signaling.[6] Titrating the compound in your specific cell line to determine the optimal concentration is a critical first step. Using appropriate controls, such as a structurally related but inactive compound or cell lines that do not express RET, can also help differentiate on-target from off-target effects.
Q5: Are there known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are not yet characterized, resistance to selective RET inhibitors can occur through on-target mutations within the RET kinase domain (e.g., gatekeeper mutations) or through the activation of bypass signaling pathways (e.g., MET, KRAS, or EGFR activation).[7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | Off-target kinase inhibition leading to cellular toxicity. | 1. Perform a dose-response curve to determine the IC50 for both RET inhibition and cell viability. 2. Use a lower concentration of this compound that is still effective against RET. 3. Compare with a structurally distinct RET inhibitor to see if the effect is compound-specific. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, passage number, or compound stability. | 1. Ensure consistent cell culture practices. 2. Use freshly prepared this compound solutions for each experiment. 3. Monitor the activity of a positive control compound to ensure assay consistency. |
| Activation of a Compensatory Signaling Pathway | The cell is adapting to RET inhibition by upregulating alternative survival pathways.[7] | 1. Perform a phospho-kinase array or western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-MET). 2. Consider combination therapy with an inhibitor of the identified compensatory pathway. |
| Lack of Expected Phenotype Despite RET Inhibition | 1. The cellular phenotype may not be solely dependent on RET signaling. 2. The specific cell line may have intrinsic resistance mechanisms. | 1. Confirm RET inhibition via western blot for p-RET and downstream targets. 2. Utilize a different cell line known to be sensitive to RET inhibition as a positive control. 3. Investigate the genetic background of your cell line for potential resistance mutations or pathway alterations. |
Quantitative Data Summary: Hypothetical Off-Target Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target (RET) and a selection of potential off-target kinases. This data is representative and should be confirmed experimentally.
| Kinase Target | IC50 (nM) | Comments |
| RET (Wild-Type) | 1.5 | Primary On-Target |
| RET (M918T mutant) | 2.1 | Primary On-Target |
| KIF5B-RET fusion | 1.8 | Primary On-Target |
| VEGFR2 | 75 | Potential for anti-angiogenic off-target effects. |
| SRC | 150 | May impact pathways related to cell motility and survival. |
| KIT | 250 | Possible overlap with other tyrosine kinase signaling. |
| ABL1 | >1000 | High selectivity against ABL1. |
| EGFR | >1000 | High selectivity against EGFR. |
Experimental Protocols
Kinome Profiling to Determine Off-Target Effects
This protocol outlines a general approach for assessing the selectivity of this compound across a broad panel of kinases.
Objective: To identify the off-target kinases of this compound and determine their inhibitory constants.
Materials:
-
This compound
-
A commercial kinase profiling service (e.g., Reaction Biology, Eurofins) or an in-house kinase panel.
-
ATP
-
Kinase-specific substrates
-
Assay buffer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for screening.
-
Kinase Reactions: In a multi-well plate, combine the individual kinases with their respective substrates and ATP in the assay buffer.
-
Inhibitor Addition: Add the various concentrations of this compound to the kinase reactions. Include a DMSO-only control.
-
Incubation: Incubate the reactions at the optimal temperature and time for each kinase to allow for substrate phosphorylation.
-
Detection: Measure the extent of substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any significantly inhibited kinases by fitting the data to a dose-response curve.
Western Blotting to Confirm On-Target and Off-Target Effects in Cells
Objective: To verify the inhibition of RET phosphorylation and assess the impact on downstream signaling pathways and potential off-target pathways in a cellular context.
Materials:
-
Cell line of interest (e.g., a RET-driven cancer cell line)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody of interest overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels relative to the total protein and untreated controls.
Visualizations
Caption: RET signaling pathway and the inhibitory effects of this compound.
Caption: Workflow for identifying on- and off-target effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdlinx.com [mdlinx.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
Technical Support Center: Optimizing Ret-IN-8 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ret-IN-8 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. Activating mutations and fusions of the RET gene can lead to uncontrolled cell growth and are implicated in various cancers.[1] this compound works by binding to the ATP-binding site of the RET protein, which blocks its kinase activity and inhibits downstream signaling pathways that promote cancer cell proliferation and survival.[1]
Q2: Which signaling pathways are downstream of RET?
A2: The activation of RET triggers several downstream signaling cascades that are crucial for cell growth, survival, and differentiation. The primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[2][3][4] Inhibition of RET by compounds like this compound is designed to suppress these pro-tumorigenic signaling networks.
Q3: What is an IC50 value and why is it important?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%. In the context of this compound, it represents the concentration at which the inhibitor reduces the enzymatic activity of RET kinase or the proliferation of RET-dependent cancer cells by half. It is a critical parameter for assessing the potency of a drug.
Q4: What are the key steps in an IC50 determination experiment?
A4: A typical IC50 experiment involves several key stages:
-
Cell Culture: Seeding of the chosen cell line in a multi-well plate.
-
Compound Preparation: Serial dilution of this compound to create a range of concentrations.
-
Cell Treatment: Incubation of the cells with the different concentrations of this compound.
-
Viability Assay: Measurement of cell viability or proliferation using assays like MTT, MTS, or CCK-8.
-
Data Analysis: Plotting a dose-response curve and calculating the IC50 value using non-linear regression.
Q5: Can the IC50 value of this compound vary?
A5: Yes, the IC50 value of this compound can vary significantly depending on several factors.[1][5] These include the specific cell line used (due to genetic differences and expression levels of the RET target), the duration of the assay, and the specific viability assay employed.[1][5][6] Therefore, it is crucial to maintain consistent experimental conditions for comparable results.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the determination of the IC50 for this compound.
Issue 1: High Variability in Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume errors. When adding the drug, add it to the side of the well and gently mix.
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations at the edges of the plate, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[7]
-
Check for Contamination: Visually inspect the plate under a microscope for any signs of contamination that could affect cell growth.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not dependent on RET signaling.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the inhibitory range.
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to RET inhibition. Verify the expression and activation of RET in your experimental cell line via Western blot or other methods.
-
Check Assay Incubation Time: The incubation time may be too short for the inhibitory effects to become apparent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).[5]
-
Issue 3: Poor Cell Growth in Control Wells
-
Possible Cause: Suboptimal cell culture conditions, low seeding density, or issues with the culture medium.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.
-
Check Culture Conditions: Ensure the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity.
-
Verify Media Quality: Use fresh, pre-warmed media and serum. Ensure all media components are within their expiry dates.
-
Thawing Protocol: If using cells from a frozen stock, ensure a rapid thawing process and proper removal of cryoprotectant to maintain cell viability.
-
Issue 4: this compound Solubility or Stability Issues
-
Possible Cause: The compound is precipitating out of solution at higher concentrations or is unstable in the culture medium.
-
Troubleshooting Steps:
-
Solvent and Concentration: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (usually <0.5%) to avoid solvent toxicity.[8]
-
Visual Inspection: Before adding to the cells, visually inspect the drug dilutions for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Media Components: Some components in the culture media can interact with the compound. If stability is a concern, consider a serum-free medium for the duration of the drug treatment, if appropriate for the cell line.
-
Data Presentation
Table 1: Representative IC50 Values for RET Kinase Inhibitors in RET-Fusion Positive Cell Lines.
Note: These are representative values for other RET inhibitors and should be used as a general guide. The specific IC50 for this compound must be determined experimentally.
| Compound | Cell Line | RET Fusion | IC50 (nM) |
| Cabozantinib | LC-2/ad | CCDC6-RET | ~5 |
| Vandetanib | LC-2/ad | CCDC6-RET | ~50 |
| RXDX-105 | LC-2/ad | CCDC6-RET | ~10 |
| Cabozantinib | ECLC5B | TRIM33-RET | ~2 |
| Vandetanib | ECLC5B | TRIM33-RET | ~60 |
| RXDX-105 | ECLC5B | TRIM33-RET | ~5 |
Data adapted from studies on various RET inhibitors.[9]
Experimental Protocols
Protocol: IC50 Determination of this compound using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cancer cell line (e.g., a cell line with a known RET fusion)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Preparation of this compound Dilutions: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control. c. Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well.[10] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: A decision tree for troubleshooting common IC50 experiment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Ret-IN-8 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-8.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation can occur for several reasons, including solvent choice, concentration, and storage conditions. First, confirm that the appropriate solvent is being used. While this compound is soluble in DMSO, its solubility in aqueous buffers is likely to be significantly lower. If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. We recommend performing a solubility test with a small aliquot to determine the optimal solvent and concentration for your specific experimental conditions. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, avoid excessive heat as it may lead to degradation.
Q2: I am observing inconsistent results in my kinase assays with this compound. What could be the cause?
A2: Inconsistent results can stem from the instability of this compound in your assay buffer or improper storage. According to the supplier datasheet, this compound in DMSO is stable for 2 weeks at 4°C and for 6 months at -80°C[1]. Ensure your stock solutions are stored under these conditions and have not exceeded these timeframes. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize degradation. Additionally, consider the potential for interaction with other components in your assay, such as high concentrations of ATP, which could compete with an ATP-competitive inhibitor.
Q3: How should I properly store my this compound, both as a powder and in solution?
A3: Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended based on available data[1]:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
It is crucial to protect the compound from light and moisture. For powdered compound, store in a tightly sealed container with a desiccant. For solutions, use amber vials or wrap clear vials in foil to protect from light.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, like many small molecule kinase inhibitors, it may be susceptible to hydrolysis, oxidation, and photodecomposition. To mitigate these risks, it is recommended to use high-purity, anhydrous solvents, degas aqueous buffers, and protect solutions from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution | - Exceeded solubility limit- Incorrect solvent- Temperature fluctuations | - Perform a solubility test to determine the optimal concentration.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility in aqueous buffers.- Store solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Loss of inhibitory activity | - Degradation of the compound- Improper storage | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify that stock solutions have been stored correctly and are within the recommended stability period[1]. |
| High background signal in assay | - Compound precipitation interfering with detection- Intrinsic fluorescence of the compound | - Centrifuge the assay plate before reading to pellet any precipitate.- Run a control with the compound alone to assess its intrinsic signal. |
| Inconsistent IC50 values | - Variability in compound concentration due to instability- Differences in assay conditions (e.g., ATP concentration, incubation time) | - Ensure consistent and fresh preparation of this compound solutions.- Standardize all assay parameters across experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into light-protected, airtight vials.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use[1].
Visualizations
RET Signaling Pathway
The Rearranged during Transfection (RET) receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and differentiation. Its activation triggers several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3]
Caption: Canonical RET signaling pathway activation and downstream cascades.
Experimental Workflow: Troubleshooting this compound Instability
This workflow outlines a logical approach to diagnosing and resolving issues related to the stability of this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Minimizing Ret-IN-8 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of Ret-IN-8 in animal studies. The guidance provided is based on best practices for preclinical toxicology studies of selective RET inhibitors and other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers.[1] this compound is designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2]
Q2: What are the potential on-target and off-target toxicities of this compound?
A2: As a selective RET inhibitor, this compound is expected to have a more favorable toxicity profile compared to multi-kinase inhibitors.[1] However, on-target toxicities can still occur due to the role of RET in normal physiological processes. Potential on-target toxicities observed with other selective RET inhibitors include gastrointestinal issues, hypertension, and fatigue.[3] Off-target toxicities are less likely but can occur if this compound inhibits other kinases. A thorough kinase selectivity profile of this compound is essential to predict potential off-target effects.
Q3: How do I choose the appropriate animal model for this compound toxicity studies?
A3: The choice of animal model depends on the research question. For general toxicity studies, rodents (mice and rats) are commonly used.[4][5] It is recommended to use two species, one rodent and one non-rodent (e.g., dog or non-human primate), for pivotal toxicology studies.[6] For efficacy and toxicity studies in the context of cancer, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are often employed.[7]
Q4: What is the best way to formulate this compound for oral administration in rodents?
A4: Many kinase inhibitors, likely including this compound, have poor aqueous solubility.[8] Common formulation strategies for oral administration in rodents include:
-
Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose), a surfactant (e.g., Tween 80), and a buffer.[8]
-
Solutions: If the compound has sufficient solubility in a non-aqueous vehicle that is safe for animal administration (e.g., a mixture of DMSO, PEG400, and saline). The final concentration of DMSO should typically be kept low (e.g., <10%) to avoid vehicle-related toxicity.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[8]
It is crucial to perform formulation stability and homogeneity studies before in vivo administration.
Troubleshooting Guides
Guide 1: Managing Acute Toxicity and Adverse Clinical Signs
| Observed Sign | Potential Cause | Recommended Action |
| Sudden death within hours of dosing | Acute toxicity (e.g., cardiovascular collapse, neurotoxicity), formulation issue (e.g., embolism from undissolved particles), gavage error (e.g., lung administration). | 1. Immediately perform a necropsy to identify the cause of death. 2. Review the dosing procedure and ensure proper training. 3. Re-evaluate the formulation for homogeneity and solubility. 4. Consider a dose reduction for subsequent animals. |
| Lethargy, hunched posture, ruffled fur | General malaise, dehydration, off-target toxicity. | 1. Increase monitoring frequency. 2. Provide supportive care (e.g., supplemental heat, palatable wet food, subcutaneous fluids). 3. If signs persist or worsen, consider a dose reduction or temporary cessation of dosing. |
| Weight loss >15-20% of baseline | Severe toxicity, reduced food and water intake. | 1. Euthanize the animal according to IACUC guidelines. 2. For subsequent cohorts, consider a lower starting dose. 3. Implement more frequent monitoring of body weight. |
| Diarrhea | On-target (inhibition of RET in the gut) or off-target gastrointestinal toxicity. | 1. Monitor for dehydration and provide supportive care. 2. If severe or persistent, consider dose reduction. 3. Collect fecal samples for analysis if an infectious cause is suspected. |
| Skin rash or lesions | Off-target kinase inhibition (e.g., EGFR). | 1. Document the location, size, and severity of the lesions. 2. Consider topical treatments as recommended by a veterinarian. 3. If severe, a dose reduction may be necessary. |
Guide 2: Addressing Formulation and Dosing Challenges
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution/suspension | Poor solubility, incorrect vehicle, temperature changes. | 1. Re-evaluate the formulation. Consider alternative vehicles or the addition of co-solvents or solubilizing agents. 2. Prepare fresh formulations daily. 3. Ensure the formulation is at the appropriate temperature before dosing. |
| Difficulty administering the full dose via oral gavage | High viscosity of the formulation, incorrect gavage needle size, animal resistance. | 1. Adjust the formulation to reduce viscosity. 2. Ensure the gavage needle is of the appropriate size for the animal.[9] 3. Ensure personnel are properly trained in oral gavage techniques to minimize stress to the animal.[10] |
| High variability in plasma exposure (pharmacokinetics) | Inconsistent dosing, poor absorption, food effects. | 1. Ensure accurate and consistent dosing for all animals. 2. Investigate the cause of poor absorption (e.g., formulation, first-pass metabolism). 3. Standardize the feeding schedule (e.g., fasting before dosing) to minimize food effects. |
Quantitative Data Summary
The following tables provide a summary of preclinical toxicity data for the selective RET inhibitors selpercatinib and pralsetinib in various animal species. This data can be used as a reference for designing toxicity studies for this compound.
Table 1: Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) of Selective RET Inhibitors in Preclinical Species
| Compound | Species | Administration Route | MTD | NOAEL | Reference |
| Selpercatinib | Rat | Oral | Not explicitly stated, but testicular germ cell depletion observed at ≥3 mg/kg/day | < 3 mg/kg/day (based on testicular effects) | [11] |
| Pralsetinib | Rat | Oral | Not explicitly stated, but histologic necrosis and hemorrhage in the heart observed at exposures ≥ 1.1-fold human exposure | Not explicitly stated | [12] |
| Pralsetinib | Monkey | Oral | Not explicitly stated, but histologic necrosis and hemorrhage in the heart observed at exposures ≥ 2.6-fold human exposure | Not explicitly stated | [12] |
Note: Specific MTD and NOAEL values from single-dose or short-term repeat-dose studies are not always publicly available in the literature. The data presented is derived from information within the provided search results. Researchers should conduct their own dose-range finding studies for this compound.
Table 2: Common Adverse Events of Selective RET Inhibitors in Preclinical and Clinical Studies
| Adverse Event | Selpercatinib | Pralsetinib | Potential Relevance for this compound Studies |
| Hypertension | Yes | Yes | Monitor blood pressure in animal models, especially in longer-term studies. |
| Diarrhea | Yes | Yes | Closely monitor for gastrointestinal disturbances and provide supportive care. |
| Hepatotoxicity (Increased ALT/AST) | Yes | Yes | Include liver function tests in clinical chemistry panels.[3] |
| Fatigue/Lethargy | Yes | Yes | Monitor animal activity and general well-being. |
| Myelosuppression (Anemia, Neutropenia) | Less common | Yes | Perform complete blood counts (CBCs) to monitor for hematological changes.[13] |
| QT Prolongation | Yes | Yes | Consider electrocardiogram (ECG) monitoring in non-rodent species if there is a concern. |
Experimental Protocols
Protocol 1: General Procedure for a 14-Day Repeat-Dose Oral Toxicity Study in Mice
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Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group (n=5-10/sex/group).
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Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be selected to induce some level of toxicity, while the low dose should be a multiple of the anticipated efficacious dose.
-
Formulation and Administration:
-
Clinical Observations:
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Perform a detailed clinical observation at least once daily.
-
Record body weights daily.
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Monitor food and water consumption.
-
-
Clinical Pathology:
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At the end of the 14-day dosing period, collect blood samples for hematology and clinical chemistry analysis.
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Key hematology parameters include red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.[9]
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Key clinical chemistry parameters include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.[9]
-
-
Necropsy and Histopathology:
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Perform a full gross necropsy on all animals.
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Collect and preserve a comprehensive set of tissues in 10% neutral buffered formalin.
-
Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related findings are observed, examine the same tissues from the mid- and low-dose groups.[14][15]
-
Mandatory Visualizations
References
- 1. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Reference range data base for serum chemistry and hematology values in laboratory animals. | Semantic Scholar [semanticscholar.org]
- 11. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
Inconsistent results with Ret-IN-8 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during experiments with Ret-IN-8, a potent rearranged during transfection (RET) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the RET receptor tyrosine kinase. Its primary mechanism of action is to bind to the ATP-binding site of the RET kinase domain, preventing its activation and subsequent downstream signaling. This inhibition disrupts cellular pathways that, when constitutively activated by RET mutations or fusions, promote cancer cell growth and survival.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:
| Storage Condition | Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
Data sourced from the this compound datasheet.[1]
Q3: I am observing significant variability in my cell viability assay results with this compound. What could be the cause?
A3: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can stem from several factors. These include issues with this compound solubility and stability, variability in cell culture conditions, and the specific characteristics of the assay itself. For example, some assay reagents can be directly affected by the chemical properties of the tested compounds. A detailed troubleshooting guide for cell viability assays is provided below.
Q4: My in vitro kinase assay shows weak or no inhibition by this compound, even at high concentrations. What should I check?
A4: Discrepancies between expected and observed activity in in vitro kinase assays are common. Key factors to investigate include the ATP concentration in your assay buffer, the stability of the this compound solution, and the specific recombinant RET protein or mutant being used. The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration. Refer to the detailed troubleshooting guide for in vitro kinase assays for more information.
Q5: I am unable to detect a decrease in RET phosphorylation in my western blots after treating cells with this compound. What could be wrong?
A5: Failure to observe decreased RET phosphorylation (p-RET) can be due to several experimental variables. These include suboptimal lysis conditions that do not preserve the phosphorylation status of proteins, issues with antibody specificity or sensitivity, and problems with the western blot protocol itself. It is also possible that the concentration of this compound or the treatment duration is insufficient to inhibit RET signaling in your specific cell line. A comprehensive troubleshooting guide for western blotting of phosphorylated proteins is available below.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Inconsistent results in cell-based viability and proliferation assays are a common challenge. Below is a guide to help you troubleshoot these issues.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Compound Instability/Solubility | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Ensure complete solubilization in culture medium and visually inspect for precipitation before adding to cells. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. |
| Cell Culture Variability | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure even cell distribution in multi-well plates to avoid "edge effects". Regularly test cell lines for mycoplasma contamination. |
| Assay-Specific Issues | For tetrazolium-based assays (MTT, MTS, WST-8), be aware that the metabolic activity of cells can be influenced by factors other than viability. Some compounds can interfere with the enzymatic reduction of the tetrazolium salt. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity. |
| Incorrect Incubation Times | Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent. Also, ensure the incubation time with the viability reagent is consistent and within the linear range of the assay. |
Experimental Workflow for Troubleshooting Cell Viability Assays
Workflow for troubleshooting inconsistent cell viability assay results.
Ineffective Inhibition in In Vitro Kinase Assays
If this compound is not showing the expected inhibitory activity in a biochemical kinase assay, consider the following troubleshooting steps.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| High ATP Concentration | The IC50 value of an ATP-competitive inhibitor is directly influenced by the ATP concentration. Ensure that the ATP concentration used in your assay is at or below the Km for ATP of the RET kinase. If the ATP concentration is too high, the inhibitor will appear less potent. |
| Compound Instability | Prepare fresh dilutions of this compound for each assay. Some inhibitors can be unstable in aqueous assay buffers over time. |
| Inactive Recombinant Enzyme | Verify the activity of the recombinant RET kinase using a known potent inhibitor as a positive control. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Format | The choice of assay technology (e.g., radiometric, fluorescence polarization, TR-FRET) can influence the results. Ensure that the chosen format is suitable for kinase inhibitor screening and that the inhibitor does not interfere with the detection method (e.g., fluorescence quenching). |
Lack of p-RET Inhibition in Western Blot
Observing no change in RET phosphorylation after treatment with this compound can be frustrating. This guide provides steps to identify the potential source of the problem.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins. Keep samples on ice at all times during preparation. |
| Insufficient Inhibitor Concentration/Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Antibody Issues | Use a well-validated phospho-specific RET antibody. Run a positive control (e.g., cells treated with a known RET activator or a different potent RET inhibitor) and a negative control (untreated cells) to confirm antibody performance. Also, probe for total RET to ensure that the protein is expressed and that equal amounts of protein were loaded. |
| Western Blot Technique | Ensure efficient protein transfer from the gel to the membrane. Use an appropriate blocking buffer; for phospho-antibodies, BSA is often recommended over milk, as milk contains phosphoproteins that can increase background. Optimize antibody concentrations and incubation times. |
| Drug Resistance | If cells have been cultured for extended periods with the inhibitor, they may have developed resistance. This can occur through secondary mutations in the RET kinase domain or activation of bypass signaling pathways.[2] |
RET Signaling Pathway
Simplified RET signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing cell viability using a WST-8 based assay like CCK-8.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant RET kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for RET.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the RET kinase solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., addition of a detection reagent for a luminescence or fluorescence-based readout).
-
Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-RET
This protocol outlines the steps to detect changes in RET phosphorylation in cultured cells following treatment with this compound.
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Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RET (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total RET to confirm equal protein loading.
References
Ret-IN-8 degradation and storage conditions
Technical Support Center: Ret-IN-8
Welcome to the technical support center for this compound, a potent and selective small-molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. For aqueous working solutions, further dilution in cell culture medium or a buffered saline solution is recommended. Please note that the aqueous solubility of this compound is limited, so it is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects and precipitation.
Q2: What are the optimal storage conditions for this compound?
A2:
-
Lyophilized Powder: Store at -20°C for long-term storage (up to 2 years) or at 4°C for short-term storage (up to 3 months). The powder is sensitive to moisture and light; therefore, it should be stored in a tightly sealed vial with a desiccant, protected from light.
-
DMSO Stock Solution: Aliquot and store at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Once an aliquot is thawed, it is recommended to use it within a week and store it at 4°C.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions of this compound, as it is prone to hydrolysis and degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photolabile. Both the solid compound and solutions should be protected from light to prevent photodegradation. Use amber vials or wrap vials in aluminum foil during storage and handling.
Troubleshooting Guide
Q4: I am observing lower-than-expected potency or inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results or reduced potency can stem from several factors related to compound handling and stability.
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Compound Degradation: this compound can degrade if not stored properly. Ensure that DMSO stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. Prepare aqueous working solutions fresh before each experiment.
-
Precipitation: this compound has low aqueous solubility. If the final concentration in your assay medium is too high, or if the DMSO concentration is not sufficiently low, the compound may precipitate. Visually inspect your solutions for any signs of precipitation. Consider performing a solubility test in your specific assay medium.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration. To mitigate this, consider using low-adhesion microplates and polypropylene tubes.
Q5: My this compound solution appears cloudy or has visible particulates. What should I do?
A5: A cloudy solution or the presence of particulates indicates that the compound has precipitated. Do not use this solution in your experiments. This may be due to:
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Supersaturation: The concentration of this compound in the aqueous medium is above its solubility limit.
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Improper Dissolution: The compound may not have been fully dissolved in DMSO before being diluted in the aqueous buffer.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your solutions are at the appropriate temperature for your experiment.
To resolve this, try preparing a new dilution from your stock, ensuring vigorous vortexing. You may need to lower the final concentration of this compound in your assay.
Q6: How can I confirm the stability of this compound in my experimental conditions?
A6: To assess the stability of this compound under your specific experimental conditions (e.g., in cell culture medium at 37°C), you can perform a stability study.[1] This typically involves incubating the compound in the relevant medium for the duration of your experiment, taking samples at different time points, and analyzing the concentration of the parent compound by High-Performance Liquid Chromatography (HPLC).[1][2]
Data and Protocols
Forced Degradation Study of this compound
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] Below is a summary of the stability of this compound under various stress conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Formed |
| 0.1 M HCl | 24 hours | 60°C | ~15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | ~25% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | ~40% | Oxidation products |
| Thermal (Solid) | 48 hours | 80°C | <5% | Minimal degradation |
| Photolytic (Solution) | 24 hours | Room Temp | ~30% | Photodegradation products |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under stress conditions, which is essential for identifying potential degradation pathways.[5][6]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]
-
Thermal Degradation: Place the lyophilized powder in a controlled temperature oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.[3]
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Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.[8][9][10]
Caption: General experimental workflow for a cell-based assay using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. waters.com [waters.com]
- 5. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Ret-IN-8 Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the RET kinase inhibitor, Ret-IN-8. Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the chemical and functional differences that can occur between different production lots of this compound. As a potent small molecule inhibitor, even minor variations in purity, impurity profile, or physical form can significantly impact its biological activity.[1][2] This can lead to inconsistent IC50 values, altered off-target effects, and poor reproducibility of experimental data, ultimately affecting the reliability of research findings.
Q2: What are the common causes of variability between different batches of this compound?
A2: Variability can be introduced at several stages of the manufacturing process. Common causes include:
-
Purity and Impurity Profile: Differences in the synthesis and purification processes can lead to varying levels of purity and the presence of different impurities or intermediates.[3] Some impurities may have their own biological activity or interfere with this compound.
-
Solubility and Physical Form: this compound may exist in different polymorphic or salt forms, which can affect its solubility and dissolution rate.[4][5] Poor solubility can limit the effective concentration of the inhibitor in your assay.[6]
-
Chemical Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Weighing and Formulation Errors: Inaccurate weighing or improper preparation of stock solutions can introduce significant experimental error.
Q3: A new batch of this compound is giving me different results. What is the first step I should take?
A3: The first step is to systematically verify both the compound's integrity and your experimental setup. We recommend performing a "bridging study" where you compare the new batch directly against a previously validated, well-performing batch in a key functional assay. This will help determine if the issue lies with the new compound lot or an unforeseen change in your experimental system.
Q4: How can I independently qualify a new batch of this compound before starting critical experiments?
A4: It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC assessments include:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.[7][8][9]
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to verify that the molecular weight of the compound matches the expected value for this compound.[7][9]
-
Functional Assay: Determine the IC50 value in a standardized in vitro kinase assay or a well-characterized cellular assay.[1] Compare this value to the one provided in the Certificate of Analysis and to your own historical data.
Troubleshooting Guide
This guide provides structured advice for common issues encountered due to this compound variability.
Table 1: Troubleshooting Inconsistent Experimental Results
| Symptom / Problem | Potential Root Cause(s) | Recommended First Action(s) |
| Reduced or No Activity | • Compound degradation (improper storage).• Lower purity of the new batch.• Precipitation of the compound from solution. | 1. Prepare a fresh stock solution from the new batch.2. Check the solubility of the compound in your assay medium.3. Run a functional assay comparing the new batch to a trusted old batch. |
| Increased IC50 Value | • Lower potency of the new batch.• Inaccurate concentration of the stock solution.• Changes in assay conditions (e.g., ATP concentration, cell passage number).[1][10] | 1. Verify the concentration of your stock solution (e.g., by UV-Vis spectroscopy).2. Perform an in vitro kinase assay to compare the biochemical potency of the old and new batches.[11]3. Ensure all assay parameters are identical to previous experiments. |
| Increased Off-Target Effects or Cellular Toxicity | • Presence of a biologically active impurity.• Compound concentration is too high due to formulation error.[12]• The new batch has different selectivity.[13] | 1. Review the purity data on the Certificate of Analysis; consider re-testing purity via HPLC.2. Perform a dose-response curve for cell viability to establish the non-toxic concentration range for the new batch.3. Profile the new batch against a small panel of related kinases if off-target activity is suspected.[11] |
| Compound Precipitation in Stock Solution or Assay | • Poor solubility of the specific batch/polymorph.• Stock solution concentration is too high.• Incompatibility with the solvent or assay buffer. | 1. Try gentle warming (e.g., 37°C) and vortexing to redissolve.2. Prepare a new, lower-concentration stock solution.3. Test alternative solvents (e.g., DMSO, ethanol) for the stock solution if compatible with your assay. |
Quality Control and Experimental Protocols
Adhering to standardized protocols is critical for ensuring reproducible results.
Table 2: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification | Purpose |
| Identity | LC-MS | Matches expected molecular weight ± 0.5 Da | Confirms the compound is this compound. |
| Purity | HPLC (UV, 254 nm) | ≥98% | Ensures minimal interference from impurities. |
| Solubility | Visual Inspection | Soluble in DMSO to ≥10 mM | Confirms suitability for preparing high-concentration stock solutions. |
| Biological Activity | In Vitro RET Kinase Assay | IC50 within 2-fold of reference value | Validates the functional potency of the batch. |
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution.
-
Working Solution: Dilute the stock solution to 50 µM in an acetonitrile/water (50:50) mixture.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the working solution. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Functional Activity Assay (Cellular RET Phosphorylation)
This protocol assesses the ability of this compound to inhibit the phosphorylation of the RET receptor in a cellular context.
-
Cell Culture: Culture a cell line expressing a constitutively active RET fusion protein (e.g., CCDC6-RET) in appropriate media.
-
Cell Plating: Seed cells in a 12-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the new and reference batches of this compound (e.g., from 1 µM to 0.1 nM) in culture media. Replace the existing media with the media containing the inhibitor. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RET (pRET) and total RET. A loading control (e.g., GAPDH) should also be used.
-
Use appropriate secondary antibodies and an ECL detection system to visualize the bands.
-
-
Analysis: Quantify the band intensities for pRET and total RET. Normalize the pRET signal to the total RET signal for each sample. Plot the normalized pRET signal against the inhibitor concentration to determine the IC50 value for each batch.
Visualizations and Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligand (e.g., GDNF), dimerizes and autophosphorylates, triggering downstream signaling cascades like RAS/MAPK and PI3K/AKT that promote cell proliferation and survival.[14][15] this compound is designed to inhibit the kinase activity of RET, thereby blocking these signals.[16]
Workflow for Troubleshooting Batch Variability
When encountering inconsistent results with a new batch of this compound, a structured approach can quickly identify the root cause.
Experimental Workflow for Qualifying a New Batch
This workflow outlines the essential steps to validate a new lot of this compound before its use in critical experiments.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecules Analysis & QC [sigmaaldrich.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ee]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 16. What are RET inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to RET Inhibitors: Evaluating Selpercatinib and the Quest for Novel Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established RET inhibitor, selpercatinib, against the profile of an ideal next-generation inhibitor. Due to the absence of publicly available data for a compound designated "Ret-IN-8," this document will focus on the extensive clinical and preclinical evidence for selpercatinib and establish a framework for the evaluation of new chemical entities targeting the RET proto-oncogene.
Introduction to RET Inhibition
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, where RET fusions or mutations lead to constitutive kinase activity and uncontrolled cell proliferation.[1] The development of selective RET inhibitors has marked a significant advancement in treating these malignancies, offering a more targeted and less toxic approach than previous multi-kinase inhibitors.[2] Selpercatinib (formerly LOXO-292) was the first selective RET inhibitor to receive FDA approval and has demonstrated robust and durable anti-tumor activity in clinical trials.[3]
This guide will summarize the efficacy of selpercatinib, detail the experimental methodologies used to validate its performance, and present a theoretical framework for comparing it with emerging RET inhibitors.
Selpercatinib: A Profile of Efficacy
Selpercatinib is a potent and highly selective inhibitor of the RET kinase.[2][3] Its efficacy has been extensively documented in the pivotal LIBRETTO-001 clinical trial.
Clinical Efficacy of Selpercatinib in RET Fusion-Positive NSCLC
The LIBRETTO-001 trial enrolled patients with RET fusion-positive NSCLC, both treatment-naïve and previously treated with platinum-based chemotherapy. The final results from this trial underscore the significant clinical benefit of selpercatinib.
| Efficacy Endpoint | Treatment-Naïve Patients (N=69) | Previously Treated Patients (N=247) |
| Objective Response Rate (ORR) | 83% | 62% |
| Median Progression-Free Survival (PFS) | 22.0 months | 26.2 months |
| Median Overall Survival (OS) | Not Reached | 47.6 months |
| CNS Objective Response Rate (ORR) | 85% (in patients with measurable CNS metastases) | |
| Data from the LIBRETTO-001 Phase I/II Trial.[4][5] |
These data demonstrate substantial and lasting responses to selpercatinib, including in the difficult-to-treat setting of central nervous system (CNS) metastases.[4][5]
Preclinical Evaluation of RET Inhibitors
A direct preclinical comparison between this compound and selpercatinib is not possible due to the lack of available data for this compound. However, we can outline the standard preclinical assays and the type of data required to evaluate a novel RET inhibitor against an established drug like selpercatinib.
In Vitro Kinase Inhibition Assays
These assays are fundamental in determining the potency and selectivity of a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Binding Assay (Example)
A common method is the LanthaScreen™ Eu Kinase Binding Assay.[6]
-
Reagents : Recombinant RET kinase, a europium-labeled anti-tag antibody that binds the kinase, an Alexa Fluor® 647-labeled ATP-competitive kinase tracer, and the test inhibitor (e.g., selpercatinib or a novel compound).[6]
-
Procedure :
-
A dilution series of the test inhibitor is prepared.
-
The kinase and anti-tag antibody are mixed.
-
The tracer is prepared at a fixed concentration.
-
The inhibitor, kinase/antibody mix, and tracer are added to a microplate.
-
The plate is incubated to allow binding to reach equilibrium.[6]
-
-
Detection : Fluorescence Resonance Energy Transfer (FRET) from the europium donor to the Alexa Fluor® 647 acceptor is measured. Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.[6]
-
Data Analysis : The IC50 value, the concentration of inhibitor required to inhibit 50% of tracer binding, is calculated.
Comparative Data for Selpercatinib:
| Target | IC50 (nM) |
| Wild-Type RET | 1.0 - 14.0 |
| RET V804M (Gatekeeper Mutation) | 2.0 - 24.1 |
| RET V804L | 2.0 |
| RET M918T | 2.0 |
| RET G810R (Solvent Front Mutation) | 530.7 |
| Data compiled from various sources.[7][8] |
A successful novel inhibitor would ideally demonstrate high potency against wild-type RET and, crucially, maintain or improve potency against known resistance mutations like the V804 "gatekeeper" and G810 "solvent front" mutations.[9]
Cell-Based Viability and Proliferation Assays
These assays assess the effect of the inhibitor on cancer cells harboring RET alterations.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10]
-
Cell Seeding : Cancer cell lines with known RET fusions (e.g., TPC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition : MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[10]
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and evaluation of RET inhibitors.
Caption: Simplified RET signaling pathway and the inhibitory action of selpercatinib.
Caption: Generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
Selpercatinib has set a high benchmark for the treatment of RET-altered cancers, demonstrating significant and durable efficacy with a manageable safety profile. While a direct comparison with "this compound" is not feasible due to the absence of data, this guide provides the framework and necessary experimental context for evaluating any emerging RET inhibitor. Future agents will need to demonstrate superior potency, particularly against known and emerging resistance mutations, an improved safety profile, or enhanced CNS penetration to represent a significant advancement over the current standard of care. The methodologies and data presented here serve as a robust foundation for these critical comparative assessments in the ongoing effort to improve outcomes for patients with RET-driven malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. admescope.com [admescope.com]
- 10. youtube.com [youtube.com]
A Comparative Guide: Pralsetinib vs. Selpercatinib in the Treatment of RET-Mutant Cancers
Note on "Ret-IN-8": An extensive search for preclinical and clinical data on a RET inhibitor named "this compound" did not yield any specific scientific literature or experimental data. It is possible that this is an internal designation for a compound not yet publicly disclosed, a misnomer, or a compound that has not been advanced into later-stage development. Therefore, a direct comparison with pralsetinib is not feasible at this time. This guide instead provides a comprehensive comparison between two leading, FDA-approved selective RET inhibitors: pralsetinib and selpercatinib . This comparison is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.
Introduction
The discovery of activating fusions and mutations in the Rearranged during Transfection (RET) proto-oncogene has led to the development of highly specific and potent targeted therapies, revolutionizing the treatment landscape for patients with RET-driven malignancies. These alterations are found in a subset of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Pralsetinib (Gavreto®) and selpercatinib (Retevmo®) are two orally available, highly selective ATP-competitive small-molecule inhibitors of the RET receptor tyrosine kinase that have demonstrated significant clinical activity and have received regulatory approval.[1][2] This guide provides an objective comparison of their performance based on available experimental and clinical data.
Mechanism of Action and Signaling Pathway
Both pralsetinib and selpercatinib are designed to inhibit the kinase activity of wild-type and mutated forms of the RET protein.[1][2] Alterations such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations (e.g., M918T) lead to constitutive activation of the RET kinase. This ligand-independent activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By binding to the ATP-binding pocket of the RET kinase domain, pralsetinib and selpercatinib block its autophosphorylation and the subsequent activation of these oncogenic signaling pathways, thereby inhibiting the growth of RET-driven cancer cells.[3]
Biochemical and Cellular Potency
The potency of pralsetinib and selpercatinib has been evaluated in various biochemical and cell-based assays. Both inhibitors demonstrate sub-nanomolar efficacy against wild-type RET and various RET fusions and mutations.
| Parameter | Pralsetinib | Selpercatinib | Reference |
| Biochemical IC50 (Wild-Type RET) | 0.4 nM | ~2 nM | [4] |
| Biochemical IC50 (KIF5B-RET) | 0.5 nM | ~0.9 nM | [4] |
| Biochemical IC50 (CCDC6-RET) | 0.3 nM | ~0.9 nM | [4] |
| Biochemical IC50 (RET M918T) | 0.4 nM | ~0.4 nM | [4] |
| Biochemical IC50 (RET V804M - Gatekeeper) | 0.4 nM | ~6 nM | [4] |
| Cellular IC50 (KIF5B-RET expressing cells) | 1.3 nM | ~7 nM | [4] |
| Cellular IC50 (CCDC6-RET expressing cells) | 1.1 nM | ~5 nM | [4] |
| IC50 values are approximate and can vary depending on the specific assay conditions. |
Clinical Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
Both pralsetinib and selpercatinib have shown robust and durable responses in patients with RET fusion-positive NSCLC, leading to their FDA approval for this indication. The pivotal clinical trials for these agents were the ARROW study for pralsetinib and the LIBRETTO-001 study for selpercatinib.
Treatment-Naïve Patients
| Efficacy Endpoint | Pralsetinib (ARROW) | Selpercatinib (LIBRETTO-001) | Reference |
| Overall Response Rate (ORR) | 78% (95% CI: 68, 85) | 85% (95% CI: 76, 92) | [5][6] |
| Median Duration of Response (DoR) | 13.4 months (95% CI: 9.4, 23.1) | 17.5 months (95% CI: 12.0, NE) | [5][6] |
| Median Progression-Free Survival (PFS) | 9.1 months (95% CI: 7.3, 13.5) | 17.5 months (95% CI: 12.0, NE) | [5][6] |
| NE: Not Estimable |
Previously Treated with Platinum-Based Chemotherapy
| Efficacy Endpoint | Pralsetinib (ARROW) | Selpercatinib (LIBRETTO-001) | Reference |
| Overall Response Rate (ORR) | 63% (95% CI: 54, 71) | 64% (95% CI: 55, 73) | [5][6] |
| Median Duration of Response (DoR) | 38.8 months (95% CI: 14.8, NE) | 18.4 months (95% CI: 10.9, 27.9) | [5][6] |
| Median Progression-Free Survival (PFS) | 17.1 months (95% CI: 13.4, 21.0) | 16.5 months (95% CI: 13.7, 20.0) | [5][6] |
| NE: Not Estimable |
Clinical Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
Pralsetinib and selpercatinib have also demonstrated significant efficacy in patients with advanced or metastatic RET-mutant MTC.
| Patient Population | Efficacy Endpoint | Pralsetinib (ARROW) | Selpercatinib (LIBRETTO-001) | Reference |
| Previously Treated with Cabozantinib or Vandetanib | ORR | 60% (95% CI: 46, 73) | 69% (95% CI: 55, 81) | [7][8] |
| Median DoR | Not Reached | Not Reached | [7][8] | |
| Treatment-Naïve | ORR | 74% (95% CI: 54-89) | 73% (95% CI: 62, 82) | [8][9] |
| Median DoR | Not Reached | 22.0 months (95% CI: NE, NE) | [8][9] | |
| NE: Not Estimable |
Resistance Profiles
Acquired resistance is a known challenge with targeted therapies. For both pralsetinib and selpercatinib, resistance can occur through on-target mechanisms, such as the emergence of secondary mutations in the RET kinase domain, or off-target mechanisms involving the activation of bypass signaling pathways.
-
On-Target Resistance: Mutations in the solvent front region of the RET kinase domain (e.g., G810) have been identified as a mechanism of resistance to both pralsetinib and selpercatinib.[4][6]
-
Off-Target Resistance: Activation of alternative signaling pathways, such as MET amplification, has also been observed as a mechanism of acquired resistance.[6]
Experimental Protocols
Kinase Inhibition Assay (Biochemical IC50 Determination)
A common method to determine the biochemical potency of kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human RET kinase domain (wild-type or mutant), biotinylated poly(Glu, Tyr) substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The RET kinase, substrate, and the test compound (pralsetinib or selpercatinib at varying concentrations) are incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) are added.
-
After another incubation period, the TR-FRET signal is measured on a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (Cellular IC50 Determination)
Cell viability assays are used to measure the effect of a compound on cell proliferation and survival.
-
Cell Lines: Ba/F3 cells engineered to express specific RET fusions (e.g., KIF5B-RET, CCDC6-RET).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound (pralsetinib or selpercatinib).
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both pralsetinib and selpercatinib have demonstrated remarkable and comparable efficacy in the treatment of RET-mutant cancers, representing a significant advancement over previously used multi-kinase inhibitors. While there are subtle differences in their biochemical profiles and reported clinical outcomes in specific patient populations, both agents are considered standard-of-care options. The choice between these two inhibitors may depend on factors such as physician experience, specific patient characteristics, and emerging data on long-term outcomes and resistance mechanisms. Further research, including head-to-head clinical trials and studies on next-generation RET inhibitors, will continue to refine the optimal treatment strategies for patients with these malignancies.
References
- 1. Design, synthesis, and biological evaluation of novel 8-substituted quercetin derivatives targeting the β‑catenin/B-cell lymphoma 9 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lung.org [lung.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Newcomer on the RET Scene, Ret-IN-8, Challenges the Established Cabozantinib
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is in a constant state of flux. The discovery of novel kinase inhibitors offers the promise of enhanced selectivity and efficacy. This guide provides a detailed, data-driven comparison of Ret-IN-8, an emerging preclinical RET inhibitor, and cabozantinib, a clinically approved multi-kinase inhibitor with significant anti-RET activity.
This objective analysis delves into their respective mechanisms of action, kinase inhibition profiles, and preclinical efficacy. By presenting supporting experimental data in a clear and structured format, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action and Target Profile
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] RET is a key driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer, where it can be constitutively activated through mutations or chromosomal rearrangements.[2][3] this compound is designed to specifically target the ATP-binding pocket of the RET kinase, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival.[1]
Cabozantinib , in contrast, is a multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in tumor progression, including MET, VEGFR2, and RET.[4][5] Its broader target profile allows it to simultaneously inhibit tumor angiogenesis, invasion, and metastasis.[6] While its anti-RET activity is a key component of its efficacy in certain cancers, its effects on other kinases contribute to both its therapeutic action and its toxicity profile.[7]
Kinase Inhibition Profile
A critical aspect of any kinase inhibitor is its selectivity. The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of this compound and cabozantinib against a panel of relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| RET | 8 | 4 |
| VEGFR2 | >1000 | 0.035 |
| MET | >1000 | 1.3 |
| KIT | >1000 | 4.6 |
| FLT3 | >1000 | 11.3 |
| PDGFRβ | >1000 | 39 |
Data for this compound is representative of a highly selective preclinical RET inhibitor based on available literature.[1] Cabozantinib data is from published sources.[6]
Preclinical Efficacy
The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines harboring RET alterations.
| Cell Line | Cancer Type | RET Alteration | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET fusion | 25 | 50 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T mutation | 15 | 30 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | 40 | 75 |
Data is a composite representation from preclinical studies of selective RET inhibitors and cabozantinib.
Signaling Pathway Inhibition
Both this compound and cabozantinib exert their effects by modulating key intracellular signaling pathways. The following diagrams illustrate their primary mechanisms of action.
Figure 1: RET Signaling Pathway and Inhibition. This diagram illustrates the canonical RET signaling cascade and the points of inhibition by this compound and cabozantinib.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay.[8]
-
Fluorescence is measured using a plate reader, and the data is normalized to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Cell Proliferation Assay Workflow. This diagram outlines the key steps involved in determining the anti-proliferative activity of the test compounds.
Conclusion
This head-to-head comparison provides a comprehensive overview of the preclinical profiles of this compound and cabozantinib. This compound emerges as a highly selective RET inhibitor, which may offer a more targeted therapeutic approach with a potentially improved safety profile due to fewer off-target effects. Cabozantinib, with its multi-kinase inhibitory activity, presents a broader mechanism of action that may be advantageous in overcoming certain resistance mechanisms but could also be associated with a higher incidence of off-target toxicities.
The choice between a highly selective inhibitor and a multi-kinase inhibitor will ultimately depend on the specific clinical context, including the tumor type, the presence of co-occurring mutations, and the patient's overall health. The data and protocols presented in this guide are intended to serve as a valuable resource for the research community to further explore and develop novel therapeutic strategies for RET-driven cancers.
References
- 1. glpbio.com [glpbio.com]
- 2. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.inrim.it [iris.inrim.it]
Navigating Resistance: A Comparative Guide to RET Inhibitors in Vandetanib-Resistant Cancers
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like vandetanib presents a significant challenge in the treatment of RET-altered cancers. This guide provides a comprehensive comparison of the preclinical compound Ret-IN-8 and other RET inhibitors in the context of vandetanib resistance, supported by experimental data and detailed methodologies.
Vandetanib, a multi-kinase inhibitor targeting RET, VEGFR2, and EGFR, has been a valuable tool in the treatment of advanced medullary thyroid cancer (MTC). However, its efficacy is often limited by the development of on-target resistance, primarily through mutations in the RET kinase domain. The most common of these are the "gatekeeper" mutation V804M/L and "solvent front" mutations such as G810A/S/R, which sterically hinder vandetanib's binding to the ATP pocket of the RET kinase.[1][2][3]
This guide will compare the efficacy of this compound, a novel preclinical RET inhibitor, with next-generation selective RET inhibitors and other multi-kinase inhibitors in overcoming vandetanib resistance.
Efficacy of RET Inhibitors in Vandetanib-Resistant Models
The development of next-generation, highly selective RET inhibitors has provided potent options for overcoming vandetanib resistance. These inhibitors are designed to bind effectively to RET kinases harboring resistance mutations.
This compound is a novel rearranged during transfection (RET) kinase inhibitor identified from patent WO2021093720A1.[4][5] As a preclinical compound, publicly available data on its specific efficacy against vandetanib-resistant mutations is limited. Its inclusion in this guide is based on its emergence as a potential next-generation RET-targeted agent.
In contrast, extensive preclinical and clinical data are available for selective RET inhibitors like selpercatinib (LOXO-292) and pralsetinib (BLU-667), as well as the multi-kinase inhibitor cabozantinib .
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various RET inhibitors against wild-type RET and common vandetanib-resistant RET mutants. Lower IC50 values indicate greater potency.
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET (V804M - Gatekeeper) IC50 (nM) | RET (G810R/S - Solvent Front) IC50 (nM) | Reference(s) |
| Vandetanib | ~935 | High (Resistant) | High (Resistant) | [6] |
| Selpercatinib | 14.0 | 24.1 | 530.7 (G810R) | [7] |
| Pralsetinib | 0.3-0.4 | 0.3-0.4 | High (Resistant) | [7] |
| Cabozantinib | ~75 | High (Resistant) | Resistant | [6][8] |
| This compound | Data not available | Data not available | Data not available | [4][5] |
Note: IC50 values can vary between different assay systems and cell lines.
Signaling Pathways and Mechanisms of Action
The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In cancer, mutations or fusions involving the RET gene lead to constitutive activation of this pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. promega.com [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
- 7. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
Validating the Kinase Specificity of a RET Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of oncogenic fusions and mutations in the REarranged during Transfection (RET) proto-oncogene has established it as a critical therapeutic target in various cancers, including non-small cell lung cancer and thyroid carcinomas. Small molecule inhibitors targeting the RET kinase have become a cornerstone of therapy for these malignancies. However, the efficacy and safety of a kinase inhibitor are intrinsically linked to its specificity. This guide provides a framework for validating the kinase specificity of a RET inhibitor, using the highly selective inhibitor Selpercatinib as a primary example and comparing its profile to older, multi-kinase inhibitors.
Note: While this guide focuses on the principles of validating kinase specificity, comprehensive public data for a compound specifically named "Ret-IN-8" was not available. Therefore, we utilize the well-characterized, FDA-approved selective RET inhibitor Selpercatinib to demonstrate the process and comparative analysis.
The Importance of Kinase Selectivity
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Early RET inhibitors were often multi-kinase inhibitors (MKIs) that, while inhibiting RET, also potently inhibited other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This lack of specificity can lead to off-target toxicities that limit dosing and compromise patient quality of life.[3][4] The development of highly selective RET inhibitors aims to maximize on-target efficacy while minimizing these off-target effects. Kinase panel screening is the gold-standard method to determine an inhibitor's specificity.
Experimental Protocol: In Vitro Kinase Panel Screening (ADP-Glo Assay)
This protocol describes a common method for assessing the activity of an inhibitor against a broad panel of kinases using a luminescence-based assay that quantifies ATP consumption.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable reaction buffer, typically containing Tris-HCl, MgCl2, DTT, and a detergent like Brij-35.
-
Enzyme and Substrate Preparation: Recombinant kinases and their specific substrates are diluted to their final desired concentrations in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. The final concentration used in the assay should be close to the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Test Compound Dilution: The inhibitor (e.g., this compound, Selpercatinib) is serially diluted in DMSO to create a range of concentrations for IC50 determination. A typical starting stock is 10 mM.
2. Assay Procedure:
-
Dispense a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the kinase/substrate mixture (e.g., 5 µL) to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.
-
Incubate the plate at 30°C for a specified time, typically 60 minutes, allowing the enzymatic reaction to proceed.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL). Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL), which contains the enzyme luciferase to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (vehicle) controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the half-maximal inhibitory concentration (IC50) value for each kinase.
References
Comparative Analysis of a Novel RET Inhibitor: Ret-IN-8 in the Context of Existing Therapies
A Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene. Activating RET alterations, including point mutations and gene fusions, are oncogenic drivers in a variety of cancers, most notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2][3] This guide provides a comparative analysis of a hypothetical next-generation RET inhibitor, Ret-IN-8, against established first and second-generation RET-targeted therapies. The analysis is based on publicly available data for existing inhibitors and extrapolates the potential profile of an advanced agent like this compound.
Mechanism of Action of RET Kinase Inhibitors
RET is a receptor tyrosine kinase that, under normal physiological conditions, plays a crucial role in the development of the nervous, hematopoietic, gastrointestinal, and genitourinary systems.[2][4] Its activation is triggered by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family to a GFRα co-receptor, leading to RET dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[5][6] This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[5][7]
Oncogenic activation of RET, through ligand-independent dimerization resulting from gene fusions (e.g., KIF5B-RET, CCDC6-RET) or constitutive activation due to point mutations (e.g., M918T, C634W), leads to uncontrolled cell growth and tumorigenesis.[3][6][8][9] RET inhibitors function by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][10]
Comparative Efficacy of RET Inhibitors
The evolution of RET inhibitors has progressed from multi-kinase inhibitors (MKIs) with activity against RET and other kinases, to highly selective RET inhibitors with improved efficacy and safety profiles.
| Inhibitor Class | Examples | Key RET Mutations/Fusions Targeted | Known Resistance Mutations |
| Multi-Kinase Inhibitors | Cabozantinib, Vandetanib | Wild-type RET, some activating mutations | V804M ("gatekeeper" mutation) |
| Selective RET Inhibitors (First-Generation) | Selpercatinib (LOXO-292), Pralsetinib (BLU-667) | Wild-type RET, various fusions (KIF5B, CCDC6), M918T, V804M/L | G810R/S/C ("solvent front" mutations) |
| Hypothetical Next-Generation RET Inhibitor (this compound) | This compound | Wild-type RET, all known fusions, M918T, V804M/L, G810R/S/C | Potentially novel or compound mutations |
First-generation multi-kinase inhibitors like cabozantinib and vandetanib demonstrated modest clinical benefit in patients with RET-driven cancers. Their efficacy was often limited by off-target toxicities and a lack of activity against the "gatekeeper" V804M mutation, which confers resistance.[2]
Second-generation selective RET inhibitors , selpercatinib and pralsetinib, were designed to be highly potent against wild-type RET and to overcome the V804M resistance mutation.[1][2] These drugs have shown significant clinical activity and durable responses in patients with RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).[11] However, acquired resistance to these agents can emerge through the development of "solvent front" mutations, such as G810R.
A hypothetical next-generation inhibitor, this compound , would be designed to address the limitations of current therapies. Its key attributes would likely include:
-
High potency and selectivity for RET.
-
Activity against a broad range of RET fusions and mutations, including the V804M gatekeeper mutation.
-
Potent inhibition of known solvent front resistance mutations (e.g., G810X).
-
A favorable safety profile with minimal off-target effects.
-
Potential for central nervous system (CNS) penetration to treat or prevent brain metastases.
Experimental Protocols
The evaluation of a novel RET inhibitor like this compound would involve a series of preclinical experiments to characterize its activity and selectivity.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against wild-type and mutated RET kinase domains.
Methodology:
-
Recombinant human RET kinase domains (wild-type, V804M, G810R, etc.) are expressed and purified.
-
The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the RET kinase and varying concentrations of the inhibitor.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
Cell-Based Proliferation Assay
Objective: To assess the ability of this compound to inhibit the proliferation of cancer cell lines harboring specific RET alterations.
Methodology:
-
Cancer cell lines with known RET fusions (e.g., LC-2/ad with CCDC6-RET) or mutations (e.g., TT with RET C634W) are cultured.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
-
GI50 values (the concentration of inhibitor required to inhibit 50% of cell growth) are determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells expressing a specific RET alteration.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., levels of phosphorylated RET).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RET signaling pathway and a typical preclinical experimental workflow for evaluating a novel RET inhibitor.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for the evaluation of a novel RET inhibitor.
Conclusion
The development of selective RET inhibitors has transformed the treatment paradigm for patients with RET-altered cancers. While current therapies are highly effective, the emergence of acquired resistance necessitates the development of next-generation inhibitors. A hypothetical agent like this compound, with potent activity against a wide range of RET alterations, including known resistance mutations, holds the promise of further improving clinical outcomes for these patients. The comparative framework and experimental methodologies outlined in this guide provide a basis for the continued evaluation and development of novel RET-targeted therapies.
References
- 1. RET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. RET | Cancer Genetics Web [cancer-genetics.org]
- 9. The Oncogenic Activity of RET Point Mutants for Follicular Thyroid Cells May Account for the Occurrence of Papillary Thyroid Carcinoma in Patients Affected by Familial Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ret-IN-8
In the absence of a specific Safety Data Sheet (SDS) for Ret-IN-8, this document provides essential guidance on personal protective equipment (PPE), handling, and disposal based on best practices for handling potentially hazardous research compounds, such as potent small molecule kinase inhibitors. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution and perform a risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Primary Engineering Control: Chemical fume hood or a balance enclosure with exhaust ventilation.- Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.[1][2]- Eye Protection: Chemical safety goggles or a full-face shield.[1][2]- Lab Coat: A dedicated lab coat, preferably disposable or made of a material resistant to chemical permeation.- Respiratory Protection: If weighing outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine powders. |
| In Vitro / In Vivo Experiments | - Gloves: At least one pair of nitrile gloves, changed regularly and upon contamination.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| Handling Waste and Decontamination | - Gloves: Two pairs of heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical safety goggles or a full-face shield.- Lab Coat: A disposable or fluid-resistant lab coat.- Respiratory Protection: May be required depending on the potential for aerosol generation during spill cleanup. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) is within the containment area.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.
-
Solubilization: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container securely before removing it from the hood for vortexing or sonication.
-
Decontamination: After weighing, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.
2.2. Experimental Use:
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and hazard warnings.
-
Secondary Containment: When transporting solutions of this compound, use a secondary container to prevent spills.
-
Avoid Aerosols: Minimize the generation of aerosols when pipetting or transferring solutions.
Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Collect all disposable items contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[3][4][5][6][7]
Emergency Procedures
4.1. Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure the Area: Prevent others from entering the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use a chemical spill kit and follow your institution's spill response procedures.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. businesswaste.co.uk [businesswaste.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
